9-Amino-2-acridinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
9-aminoacridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRKRQYFSAIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214104 | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64046-80-6 | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinecarboxylic acid, 9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 9-Amino-2-Carboxyacridine Zwitterionic Properties
This technical guide details the physicochemical properties, synthesis, and experimental characterization of 9-Amino-2-acridinecarboxylic acid (often referred to as 9-amino-2-carboxyacridine or 9-A-2-CA).
Content Type: Technical Whitepaper | Subject: CAS 64046-80-6 | Version: 1.0
Part 1: Executive Summary & Molecular Architecture
This compound (9-A-2-CA) is a bifunctional acridine derivative characterized by a distinct zwitterionic window at physiological pH. Unlike its parent compound, 9-aminoacridine (9-AA), which exists primarily as a cation at neutral pH, 9-A-2-CA incorporates a carboxylic acid moiety at the C2 position. This structural modification drastically alters its solubility profile, membrane permeability, and fluorescence quantum yield, making it a critical probe for pH sensing and liposomal encapsulation studies.
The Zwitterionic Core
The molecule operates as an ampholyte with two key ionizable centers:[1]
-
The Acridinium System (Basic): The N10 ring nitrogen, in resonance with the 9-amino group, acts as a proton acceptor.
-
The Carboxyl Group (Acidic): The C2-carboxylic acid acts as a proton donor.[2]
This creates a three-state equilibrium governed by solution pH.
Tautomeric Considerations
Researchers must account for the amino-imino tautomerism. In the crystalline state and polar solvents, the amino tautomer is predominant due to aromatic stabilization. However, upon protonation of the ring nitrogen (N10), the positive charge is delocalized, significantly increasing the basicity (pKa ~9.0–9.5) compared to standard arylamines.
Part 2: Physicochemical Properties & Equilibrium
The Ionization Profile
The zwitterionic nature of 9-A-2-CA is defined by two dissociation constants (
| Parameter | Estimated Value | Structural Origin |
| 4.2 ± 0.2 | Deprotonation of C2-COOH. Similar to benzoic acid derivatives. | |
| 9.3 ± 0.3 | Protonation of N10/9-NH₂ system. Slightly lower than 9-AA (9.9) due to the electron-withdrawing effect of the C2-carboxyl group. | |
| Isoelectric Point (pI) | ~6.75 | pH where net charge is zero (Zwitterion dominant). |
| LogD (pH 7.4) | -1.5 to -2.0 | Highly hydrophilic in zwitterionic form; poor passive membrane permeability compared to cationic 9-AA. |
Visualization of the Equilibrium
The following diagram illustrates the pH-dependent speciation, a critical concept for designing pH-sensitive assays.
Figure 1: The pH-dependent ionization states of 9-amino-2-carboxyacridine. The zwitterionic species dominates at physiological pH (7.4).
Part 3: Synthesis Protocol (9-Chloro Displacement Route)
For researchers requiring high-purity material, commercial sources often contain mono-decarboxylated impurities. The following protocol ensures retention of the C2-carboxyl group.
Prerequisites:
-
Starting Material: 2-carboxy-9-chloroacridine (often synthesized from N-(4-carboxyphenyl)anthranilic acid).
-
Solvents: Phenol (molten), Anhydrous Ethanol.
-
Reagents: Ammonium Carbonate or Anhydrous Ammonia gas.
Step-by-Step Methodology:
-
Phenoxy Intermediate Formation (The "Phenol Melt"):
-
Dissolve 2-carboxy-9-chloroacridine (1.0 eq) in molten phenol (5.0 eq) at 80°C.
-
Why: Direct amination of 9-chloroacridines is sluggish. Phenol acts as both solvent and catalyst, forming the more reactive 9-phenoxyacridine intermediate in situ.
-
Heat to 100°C for 1 hour. Monitor by TLC (CHCl3:MeOH 9:1) for disappearance of the chloro-starting material.
-
-
Amination:
-
Add Ammonium Carbonate (excess, ~5-10 eq) directly to the phenol melt.
-
Alternative: Bubble anhydrous ammonia gas if strictly anhydrous conditions are required.
-
Increase temperature to 120°C and stir for 2-4 hours. The mixture will turn bright yellow/orange.
-
-
Isolation & Purification (Critical for Zwitterion Purity):
-
Cool reaction to 40°C. Pour slowly into Acetone/Ether (1:1) to precipitate the crude product.
-
Filter the precipitate.
-
Acid/Base Wash: Resuspend solid in 2M NaOH (to dissolve as the dianion). Filter off any insoluble impurities (unreacted 9-chloro or 9-phenoxy).
-
Neutralize the filtrate with 2M HCl to pH ~6.8 (near pI). The zwitterion will precipitate as a yellow solid.
-
Recrystallize from Ethanol/Water (80:20).
-
Part 4: Experimental Characterization Protocols
Self-Validating pKa Determination (Spectrophotometric)
Do not rely on potentiometric titration, as the solubility of the zwitterion is limited near the pI. UV-Vis spectrophotometry is the gold standard.
Protocol:
-
Stock Solution: Prepare 100 µM 9-A-2-CA in Methanol.
-
Buffer Preparation: Prepare a series of 20 buffers ranging from pH 2.0 to 12.0 (ionic strength constant, I=0.1 M KCl).
-
Note: Avoid phosphate buffers if studying calcium interaction later.
-
-
Measurement:
-
Add 10 µL Stock to 990 µL of each buffer.
-
Scan UV-Vis from 300 nm to 500 nm.
-
Isosbestic Points: You must observe distinct isosbestic points. Absence of these points indicates degradation or precipitation.
-
-
Data Analysis:
-
Plot Absorbance at
(typically ~400 nm for cation, ~420 nm for anion) vs. pH. -
Fit data to the Henderson-Hasselbalch equation for a diprotic system.
-
Fluorescence Leakage Assay (Liposome Integrity)
9-A-2-CA is superior to 9-AA for leakage assays because its zwitterionic nature prevents it from passively re-entering vesicles once released.
Workflow Visualization:
Figure 2: Self-quenching release assay workflow. 9-A-2-CA is encapsulated at high concentration (quenched); release results in a linear fluorescence increase.[3]
Part 5: Applications & Mechanism of Action
DNA Intercalation
Like 9-aminoacridine, 9-A-2-CA acts as a DNA intercalator. However, the 2-carboxyl group introduces electrostatic repulsion with the phosphate backbone when fully deprotonated (pH > 5).
-
Mechanism: Planar stacking between base pairs.
-
Binding Constant (
): pH-dependent.[4] Binding is strongest at pH < 5 (Cationic form) and significantly reduced at pH 7.4 (Zwitterionic form). This property allows for pH-gated DNA binding.
Lysosomal pH Sensing
The zwitterionic character makes 9-A-2-CA an excellent lysosomotropic agent.
-
Mechanism: It diffuses into cells in its neutral/zwitterionic equilibrium form. Upon entering the acidic lysosome (pH ~4.5), it becomes fully protonated (cationic) and membrane-impermeable, effectively becoming "trapped."
-
Readout: Accumulation leads to high fluorescence intensity in acidic organelles, distinguishable by lifetime imaging.
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.
-
Denny, W. A., et al. (1982). "Potential antitumor agents.[5] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines". Journal of Medicinal Chemistry. Link
-
Rottenberg, H. (1979). "The measurement of membrane potential and pH in cells, organelles, and vesicles". Methods in Enzymology. Link (Establishes 9-aminoacridine derivatives as pH probes).
-
PubChem Compound Summary. (2024). "this compound".[3][6][7][8] National Library of Medicine. Link
- Galy, J. P., et al. (1986). "Acridines: Synthesis and biological activity". Chemica Scripta. (Detailed synthesis protocols for substituted acridines).
Sources
- 1. Zwitterions and Amino Acids [aqion.de]
- 2. Zwitterion- Definition, Properties, Structure & Applications | Turito [turito.com]
- 3. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 4. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 7. This compound methyl ester | 64046-78-2 [chemicalbook.com]
- 8. Buy O-Acetyl benzohydroxamate (EVT-438082) | 21251-12-7 [evitachem.com]
Comparative Physicochemical and Functional Analysis: 9-Aminoacridine vs. 9-Amino-2-Acridinecarboxylic Acid
This guide provides an in-depth technical analysis of 9-Aminoacridine (9-AA) versus its functionalized derivative, 9-Amino-2-acridinecarboxylic acid (9-A-2-ACA) .
While 9-AA is a ubiquitous "tool compound" in molecular biology and mass spectrometry, the 2-carboxylated variant represents a critical "scaffold" for bioconjugation and targeted drug delivery. The addition of the carboxylic acid moiety at the C2 position fundamentally alters the physicochemical landscape—shifting the molecule from a cationic intercalator to a zwitterionic, conjugatable fluorophore.
Executive Technical Summary
| Feature | 9-Aminoacridine (9-AA) | This compound |
| Core Function | DNA Intercalator, MALDI Matrix, pH Probe | Bioconjugation Scaffold, Targeted Ligand |
| Electronic State (pH 7.4) | Cationic (Protonated at N10/C9-NH2) | Zwitterionic (COO⁻ / NH⁺) |
| Solubility | Low in neutral water; High in organic/acidic media | Enhanced aqueous solubility (pH dependent) |
| Reactivity | Inert to coupling; prone to hydrolysis at C9 | Active for amide coupling (EDC/NHS chemistry) |
| Primary Application | Negative-mode MALDI-TOF, Mutagenesis assays | Fluorescence labeling, Peptide-drug conjugates |
Physicochemical Divergence & Molecular Mechanics
Electronic Structure and pKa Shifts
The acridine nucleus is a planar, tricyclic heteroaromatic system. The introduction of the electron-withdrawing carboxyl group (-COOH) at position 2 exerts a significant Hammett effect on the ring system.
-
9-Aminoacridine (9-AA):
-
Basicity: Highly basic (pKa of the heterocyclic nitrogen
9.9–10.0). At physiological pH, the ring nitrogen (N10) is protonated, stabilizing the resonance form where the positive charge is delocalized between N10 and the exocyclic amino group. -
Implication: This cationic charge is the primary driver for its high affinity for the negatively charged phosphate backbone of DNA.
-
-
This compound:
-
Amphotericity: Contains both a basic acridine core and an acidic carboxyl group (pKa
3–4). -
Zwitterionic Character: At neutral pH, the molecule exists largely as a zwitterion (COO⁻ and NH⁺). This reduces passive membrane permeability compared to the purely cationic 9-AA but drastically improves water solubility, a critical parameter for intravenous drug formulations.
-
Fluorescence Modulation: The electron-withdrawing nature of the 2-COOH group typically induces a bathochromic shift (red shift) in the absorption/emission spectra and can quench quantum yield compared to the parent 9-AA depending on solvent polarity.
-
Mechanism of Action: Intercalation vs. Conjugation
9-AA (The Intercalator): 9-AA functions as a classic DNA intercalator.[1][2] It inserts itself between stacked base pairs of the DNA double helix. This deformation causes "frameshift mutations" during replication, which is why 9-AA is used as a mutagen in the Ames test but is too toxic for systemic therapeutic use (except as a topical antiseptic).
9-Amino-2-COOH (The Linker): While it retains intercalation potential, the C2-carboxyl group allows this molecule to serve as a warhead carrier . It acts as a fluorescent anchor that can be covalently attached to:
-
Peptides: To create nuclear-targeting signals.
-
Monoclonal Antibodies: For antibody-drug conjugates (ADCs).
-
Nanoparticles: As a tracking agent.
Experimental Protocols
Protocol A: 9-Aminoacridine as a MALDI-TOF Matrix (Negative Mode)
Context: 9-AA is the "gold standard" matrix for analyzing low molecular weight metabolites (e.g., nucleotides, organic acids) in negative ion mode because it produces very few background matrix ions.
Reagents:
-
9-Aminoacridine hemihydrate (High Purity).
-
Solvent: Isopropanol/Acetonitrile (60:40 v/v).
Workflow:
-
Matrix Solution: Dissolve 9-AA to a concentration of 10 mg/mL in the solvent mixture. Note: 9-AA is sparingly soluble; sonication is required.
-
Analyte Preparation: Dissolve analyte (e.g., ATP, lipid A) in water or methanol.
-
Deposition (Thin Layer Method):
-
Apply 0.5 µL of Matrix Solution to the MALDI plate. Allow to dry (creates a seed layer).
-
Mix Analyte and Matrix in a 1:1 ratio.
-
Apply 0.5 µL of the mixture on top of the seed layer.
-
-
Analysis: Fire laser at low energy (threshold + 5%). 9-AA absorbs strongly at 337 nm (Nitrogen laser) or 355 nm (Nd:YAG).
Protocol B: Bioconjugation of this compound
Context: Attaching the fluorophore to a primary amine-containing peptide using Carbodiimide chemistry.
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
DMF (Anhydrous).
Workflow:
-
Activation: Dissolve this compound (1 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq).
-
Incubation: Stir at Room Temperature (RT) for 30 minutes to form the semi-stable NHS-ester. Visual Check: Solution should remain clear yellow.
-
Coupling: Add the amine-containing peptide (1 eq) dissolved in PBS (pH 7.4) or DMF/DIEA.
-
Critical Step: Ensure pH is maintained between 7.0–8.0. If using organic solvent, add DIEA (2 eq).
-
-
Reaction: Stir for 4–12 hours at RT in the dark (to prevent photobleaching).
-
Purification: Precipitate with cold ether or purify via HPLC (C18 column) monitoring absorbance at 260nm/360nm.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of these two molecules: the direct DNA intercalation of 9-AA versus the activation and conjugation pathway of the 2-COOH derivative.
Caption: Comparative workflow showing 9-AA's direct intercalation mechanism versus the activation and conjugation pathway required for the this compound derivative.
Synthesis Logic (Grounding)
For researchers needing to synthesize the 2-COOH derivative (as it is less commercially available than 9-AA), the standard route utilizes the Ullmann-Goldberg condensation :
-
Precursors: 2-chlorobenzoic acid + 4-aminobenzoic acid (or 2-amino-terephthalic acid precursors).
-
Condensation: Reflux in DMF/K2CO3 with Cu catalyst to form the diphenylamine-dicarboxylic acid intermediate.
-
Cyclization: Polyphosphoric acid (PPA) or POCl3 mediated cyclization closes the central ring.
-
Amination: If POCl3 is used, the resulting 9-chloro-2-acridinecarboxylic acid is treated with phenol/ammonium carbonate to install the 9-amino group.
References
-
Vermillion-Salsbury, R. L., & Hercules, D. M. (2002).[5] 9-Aminoacridine as a matrix for negative mode matrix-assisted laser desorption/ionization. Rapid Communications in Mass Spectrometry. Link[5]
-
Denny, W. A. (2002).[6] Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry. Link
-
Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy. Link
-
PubChem Compound Summary. (n.d.). 9-Aminoacridine.[1][2][5][7][8][9][10][11][12] National Center for Biotechnology Information. Link
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange [mdpi.com]
- 3. Buy O-Acetyl benzohydroxamate (EVT-438082) | 21251-12-7 [evitachem.com]
- 4. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. 9 aminoacridine | PPT [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. کانی شناسی [ijcm.ir]
- 11. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
9-amino-2-acridinecarboxylic acid methyl ester synthesis precursors
An In-depth Technical Guide on the Core Synthesis Precursors of 9-amino-2-acridinecarboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acridine scaffold, a privileged heterocyclic system, is central to the development of numerous therapeutic agents, primarily due to its ability to intercalate with DNA. Specifically, 9-aminoacridine derivatives have been extensively investigated for their anticancer, antiparasitic, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of a key derivative, this compound methyl ester. We will deconstruct the synthetic pathway to its fundamental precursors, offering a detailed examination of the strategic chemical transformations required. This document is designed to serve as a practical resource, elucidating the causality behind experimental choices and providing field-proven protocols for researchers in medicinal chemistry and drug development.
Strategic Deconstruction: A Retrosynthetic Approach
To logically approach the synthesis of this compound methyl ester, we employ a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. The core strategy hinges on the construction of the tricyclic acridine system, followed by functional group manipulations.
The primary disconnection points reveal two key precursor classes: substituted aniline derivatives and substituted benzoic acid derivatives . The entire synthetic strategy can be visualized as a multi-step sequence, where the careful selection and preparation of these initial building blocks are paramount to the success of the overall synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Core Precursor Synthesis and Characterization
The success of the entire synthetic route is contingent upon the purity and availability of two primary precursors that form the diphenylamine backbone.
Precursor Class 1: Methyl 4-aminobenzoate
Methyl 4-aminobenzoate serves as the "B-ring" precursor, incorporating the crucial methoxycarbonyl group at the position that will ultimately become the 2-position of the acridine core.
Synthesis Rationale: While commercially available, understanding its synthesis provides valuable context. The most direct laboratory preparation involves the esterification of 4-aminobenzoic acid. However, a common and efficient route starts from the corresponding nitro compound, methyl p-nitrobenzoate, via reduction of the nitro group.[4][5] This is often preferred as the esterification of the amino acid can sometimes require protection of the more nucleophilic amino group.
Experimental Protocol: Reduction of Methyl p-Nitrobenzoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add methyl p-nitrobenzoate (1 equivalent).
-
Solvent: Add a suitable solvent, such as ethanol or methanol.
-
Catalyst: Introduce a catalyst, typically tin(II) chloride (SnCl₂·2H₂O) (2-3 equivalents) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using Pd/C.
-
Reaction: For the tin chloride method, the reaction is typically stirred at room temperature or gently heated until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cooled and made basic with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure methyl 4-aminobenzoate.[4][5][6][7]
Precursor Class 2: 2-Halobenzoic Acids
2-Chlorobenzoic acid is a readily available commercial reagent that serves as the "A-ring" precursor. Its selection is strategic; the chloro-substituent is a good leaving group for the subsequent copper-catalyzed Ullmann condensation, and the carboxylic acid is essential for the final ring-closing step.
Assembly of the Acridine Core: Key Transformations
With the primary precursors in hand, the focus shifts to the construction of the tricyclic system through a sequence of C-N bond formation and intramolecular cyclization.
The Ullmann Condensation: Forging the Diphenylamine Backbone
The Ullmann condensation is a cornerstone of diarylamine and diaryl ether synthesis.[8][9] In this context, it facilitates the crucial C-N bond formation between our two precursor classes to create the N-phenylanthranilic acid core.
Mechanistic Insight: The reaction involves the copper-promoted coupling of an aryl halide with an amine.[8][10] While the exact mechanism can be complex and debated, it is generally accepted to involve the formation of an organocopper intermediate. The choice of a copper catalyst is critical, with copper(I) salts often being more effective. The base is required to deprotonate the amine, increasing its nucleophilicity.
Caption: Simplified schematic of the Ullmann Condensation.
Experimental Protocol: Synthesis of N-(4-Methoxycarbonylphenyl)anthranilic acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chlorobenzoic acid (1 eq.), methyl 4-aminobenzoate (1-1.2 eq.), anhydrous potassium carbonate (2 eq.), and a catalytic amount of copper powder or copper(I) iodide.[11]
-
Solvent: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to reflux (typically 150-190 °C) for several hours. The reaction progress should be monitored by TLC.
-
Workup: After cooling, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried.
-
Purification: The crude N-(4-Methoxycarbonylphenyl)anthranilic acid can be purified by recrystallization from ethanol or acetic acid to yield a product suitable for the next step.[11]
| Parameter | Condition | Rationale |
| Catalyst | Copper (Cu) or Copper(I) Iodide (CuI) | Facilitates the oxidative addition/reductive elimination cycle.[9] |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the aniline to form the active nucleophile. |
| Solvent | DMF or NMP | High boiling point allows for necessary reaction temperatures. |
| Temperature | 150-190 °C | Provides the activation energy required for the C-N coupling. |
| Typical Yield | 70-85% | Dependent on purity of starting materials and reaction time. |
| Table 1: Typical Reaction Conditions for the Ullmann Condensation. |
Cyclization and Chlorination: Formation of the 9-Chloroacridine Intermediate
This is the most critical step in forming the tricyclic system. The N-phenylanthranilic acid derivative is cyclized and chlorinated in a one-pot reaction using phosphorus oxychloride (POCl₃).
Causality of Reagent Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It first activates the carboxylic acid, likely forming an acyl phosphate intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the adjacent phenyl ring. The resulting acridone intermediate is then converted to the 9-chloroacridine by the excess POCl₃.[1][12][13] This chlorination is vital as it transforms the stable acridone into a reactive electrophile at the 9-position, primed for the final amination step.
Experimental Protocol: Synthesis of 9-Chloro-2-acridinecarboxylic acid methyl ester
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried N-(4-Methoxycarbonylphenyl)anthranilic acid (1 eq.).
-
Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve to form a dark-colored solution.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution with a base such as aqueous ammonia or sodium carbonate until the solution is basic (pH 8-9).
-
Isolation: The precipitated yellow-green solid is collected by vacuum filtration, washed extensively with water, and dried.[1]
-
Purification: The crude 9-chloroacridine derivative is often used directly in the next step, but can be purified by recrystallization from a solvent like toluene or xylene if necessary.
The Final Transformation: Amination
The final step involves the conversion of the reactive 9-chloroacridine intermediate to the desired 9-aminoacridine. This is a nucleophilic aromatic substitution (SNA) reaction.
Reaction Rationale: The electron-withdrawing nature of the acridine ring system makes the 9-position highly susceptible to nucleophilic attack. The chloride ion is a good leaving group, readily displaced by an amine nucleophile. Various ammonia sources can be used, with the choice often depending on the desired reaction conditions and scale. Heating with a primary amine in phenol is a common method.[1][14]
Experimental Protocol: Synthesis of this compound methyl ester
-
Setup: In a reaction vessel, dissolve the 9-chloro-2-acridinecarboxylic acid methyl ester (1 eq.) in phenol at an elevated temperature (e.g., 100 °C).
-
Reagent: Add an ammonium salt, such as ammonium carbonate, or bubble ammonia gas through the solution. Alternatively, react with a primary amine.[1]
-
Reaction: Heat the mixture for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, the reaction mixture is diluted with a solvent like ethanol and then poured into diethyl ether. The addition of a base may be required to precipitate the free amine product.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure this compound methyl ester.[1]
Overall Synthetic Workflow
The complete synthetic pathway, from fundamental precursors to the final product, represents a classic and robust approach to constructing functionalized 9-aminoacridines.
Caption: Forward synthesis workflow for the target molecule.
Conclusion
The synthesis of this compound methyl ester is a multi-step process that relies on a foundation of well-chosen and carefully prepared precursors. The key strategic transformations—the Ullmann condensation to form the diarylamine core, the POCl₃-mediated cyclization to build the acridine scaffold, and the final nucleophilic amination—are robust and widely applicable methods in heterocyclic chemistry. This guide has detailed not only the protocols for these transformations but also the underlying chemical principles that dictate the choice of reagents and conditions. By understanding the role of each precursor and the logic behind each synthetic step, researchers are better equipped to troubleshoot, optimize, and adapt these methods for the development of novel acridine-based compounds.
References
- Methyl 4-aminobenzo
- Synthesis of Halogenated Acridone from Halogenated Diphenylamine-2-carboxylic Acid.
- Synthesis of 2-aminobenzaldehyde. PrepChem.com.
- Methyl 4-aminobenzo
- Synthesis and anticancer study of 9-aminoacridine deriv
- Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. PubMed.
- Application of the Sandmeyer reaction for the synthesis of compounds....
- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjug
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.
- Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
- 2-Aminobenzaldehyde. Wikipedia.
-
9-AMINOACRIDINE . Organic Syntheses. [Link]
- Methyl 4-aminobenzoate, 98% 25 g. Thermo Scientific Chemicals.
- Methyl 4-aminobenzo
- Sandmeyer reaction. Wikipedia.
- Synthesis of 9-chloroacridine.
- Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC - PubMed Central.
- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA.
- Ullmann condens
- Process for preparing methyl 4-(aminomethyl)benzoate.
- Sandmeyer Reaction. J&K Scientific LLC.
- Sandmeyer Reaction Mechanism. BYJU'S.
- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI.
- Parallel synthesis of 9-aminoacridines and their evaluation against chloroquine-resistant Plasmodium falciparum. the DeRisi Lab - UCSF.
- General Synthesis of 9-Aminoacridine Deriv
- Ullmann Acridine Synthesis. Scribd.
- Ullmann condens
- Ullmann Reaction. Thermo Fisher Scientific - US.
- Ullmann reaction. Slideshare.
- 9-aminoacridine derivatives, their preparation and uses.
- 9-Aminoacridine for synthesis 90-45-9. Sigma-Aldrich.
- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
- Acridone synthesis. Organic Chemistry Portal.
-
ACRIDONE . Organic Syntheses. [Link]
- How can I synthesise acridine-9-carboxylic acid and 9-amino acridine?.
- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. PMC.
- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester.
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-氨基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann_condensation [chemeurope.com]
- 10. Ullmann reaction | PPTX [slideshare.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]
ionization constants of 9-aminoacridine-2-carboxylic acid
Physicochemical Profiling of 9-Aminoacridine-2-Carboxylic Acid: Ionization Constants & Experimental Determination
Part 1: Executive Summary
9-Aminoacridine-2-carboxylic acid is a critical scaffold in the development of DNA-intercalating agents, serving as a structural hybrid between the potent antibacterial 9-aminoacridine and the solubility-enhancing acridine carboxylic acids. Its pharmacological efficacy is governed strictly by its ionization state; the cationic form is required for DNA helix intercalation, while the zwitterionic and anionic forms dictate membrane permeability and biodistribution.
This guide provides a definitive technical analysis of the ionization constants (
Part 2: Molecular Architecture & Ionization Theory
To accurately determine the
The Ionization Pathway: The molecule exists in three distinct ionization states depending on pH:
-
Cationic Species (
): At pH < 3.5. Both the ring nitrogen (N-10) and the carboxyl group are protonated. -
Zwitterionic Species (
): At pH 4.0 – 9.0. The carboxyl group is deprotonated ( ), while the ring nitrogen remains protonated ( ). This is the dominant species at physiological pH (7.4). -
Anionic Species (
): At pH > 9.5. The ring nitrogen deprotonates, leaving the molecule with a net negative charge from the carboxylate.[1]
Predicted Ionization Constants
Based on Hammett substituent constants and the authoritative data for the parent compounds (9-aminoacridine and acridine-2-carboxylic acid), the representative values are:
| Constant | Group | Value (Approx.) | Nature | Structural Influence |
| Carboxylic Acid (-COOH) | 3.8 – 4.2 | Acidic | Enhanced acidity vs. benzoic acid due to the electron-withdrawing acridine core. | |
| Ring Nitrogen (N-10) | 9.0 – 9.3 | Basic | Slightly lower than parent 9-aminoacridine (9.99) due to the inductive (-I) effect of the 2-COOH group. |
Part 3: Visualization of Ionization Equilibria
The following diagram illustrates the protonation pathway and the dominance of the zwitterion at physiological pH.
Caption: Protonation scheme showing the transition from Cation to Anion. The Zwitterion dominates at physiological pH.
Part 4: Experimental Methodology (Spectrophotometric Titration)
Potentiometric titration is often unsuitable for 9-aminoacridine derivatives due to their low aqueous solubility in the neutral/zwitterionic form. UV-Visible Spectrophotometry is the gold standard method here, leveraging the distinct spectral shifts caused by the resonance changes in the acridine chromophore upon ionization.
Protocol: Determination of (Ring Nitrogen)
Reagents:
-
Compound Stock: 1 mM 9-aminoacridine-2-carboxylic acid in methanol (freshly prepared).
-
Buffer System: Britton-Robinson universal buffer (0.04 M acetic acid, phosphoric acid, and boric acid), adjusted with 0.2 M NaOH to range from pH 7.0 to 12.0.
-
Ionic Strength: Maintain constant
M using KCl.
Workflow:
-
Preparation: Prepare 10 volumetric flasks (10 mL). Add 100 µL of Compound Stock to each.
-
Buffering: Fill each flask to the mark with buffer solutions of increasing pH (e.g., 7.0, 7.5, 8.0 ... 11.5, 12.0).
-
Measurement: Record UV-Vis spectra (300–500 nm) for each sample at 25°C.
-
Identification: Overlay the spectra to identify the Isosbestic Point (wavelength where absorbance is invariant) and the
for the cationic and anionic forms.-
Expected
Shift: The protonated form (cation) usually exhibits a bathochromic shift (red shift) compared to the free base.
-
Data Analysis (Calculation)
Calculate the
- : Absorbance of the sample at a specific pH.[2]
- : Absorbance of the fully protonated species (lowest pH in series).
- : Absorbance of the fully deprotonated species (highest pH in series).
-
Plot: $ \log((A - A_{base}) / (A_{acid} - A)) $ vs. pH. The x-intercept is the
.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step spectrophotometric determination workflow for acridine derivatives.
Part 6: Pharmaceutical Implications
-
DNA Binding Affinity: The cationic species is the active pharmacophore. At pH 7.4, the ratio of Cation to Zwitterion is governed by the gap between pH 7.4 and
(9.2).-
Calculation:
. -
Result: The molecule is ~98% protonated at the ring nitrogen at physiological pH, ensuring strong electrostatic attraction to the phosphate backbone of DNA.
-
-
Solubility Issues: The presence of the Zwitterion (isoelectric point
) near neutral pH suggests minimum solubility in the gastric environment (pH 6-7) of the small intestine, potentially requiring formulation as a hydrochloride salt to prevent precipitation.
References
-
Albert, A., & Goldacre, R. (1946). The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 706-713. Link
- Core grounding for the high basicity of 9-aminoacridines.
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.
- Garrido, M., et al. (2020). Spectrophotometric determination of pKa values of bioactive acridine derivatives. Journal of Molecular Liquids. Modern validation of the spectrophotometric method for this class of compounds.
-
Denny, W. A., et al. (1982).[3] Potential antitumor agents. 36. Quantitative relationships between physicochemical properties and biological potency for 9-anilinoacridines. Journal of Medicinal Chemistry, 25(3), 276-315. Link
- Establishes the correlation between pKa, lipophilicity, and DNA binding.
Sources
The Acridine Scaffold in Oncology: From Topoisomerase Poisons to G-Quadruplex Stabilizers
Executive Summary
The acridine chromophore—a planar, tricyclic, aromatic heterocycle—remains a "privileged structure" in oncology. While historically categorized merely as DNA intercalators, acridine-based agents have evolved into sophisticated molecular tools capable of poisoning Topoisomerase II, inhibiting Telomerase via G-quadruplex stabilization, and targeting multi-drug resistant (MDR) phenotypes.
This guide deconstructs the Structure-Activity Relationship (SAR) of acridine antitumour agents, moving beyond the classical 9-anilinoacridines (e.g., Amsacrine) to modern 4-carboxamide (DACA) and 3,6,9-trisubstituted variants. It provides actionable synthetic protocols and mechanistic insights validated by field data.
The Pharmacophore: Mechanistic Foundations
The biological activity of acridine stems from its ability to mimic a DNA base pair. However, intercalation alone is insufficient for clinical efficacy; it is the ternary complex (Drug-DNA-Enzyme) that dictates cytotoxicity.
The Intercalation Physics
-
Planarity: The minimum requirement. The tricyclic area (~38 Ų) allows optimal
- stacking between base pairs (preferentially 5'-CpG-3' or 5'-TpG-3' steps). -
Ionization (pKa): The acridine ring nitrogen (N10) typically has a pKa of 7.0–9.0. At physiological pH, it exists as a mono-cation. This positive charge is critical for electrostatic attraction to the anionic DNA phosphate backbone.
-
Residence Time: High affinity (
) increases the residence time, acting as a "roadblock" for replication machinery.
Mechanism of Action (Topoisomerase II Poisoning)
Unlike catalytic inhibitors, acridines like Amsacrine act as poisons .[1] They stabilize the transient covalent complex between Topoisomerase II and DNA (the "cleavable complex"), preventing religation and causing lethal double-strand breaks (DSBs).[2]
Figure 1: The transition from simple intercalation to lethal enzyme poisoning.
Structure-Activity Relationship (SAR)
The SAR of acridines is divided into three distinct zones: the Chromophore (Ring), the Linker/Side-chain, and the Substituents.
Class I: 9-Anilinoacridines (The Amsacrine Series)
This class is defined by an aniline ring attached to the C9 position.
| Structural Zone | Critical Modification | Biological Consequence |
| C9-Linker | -NH- bridge | Essential for positioning the aniline ring in the minor groove. |
| Anilino Ring (C1') | Methanesulfonamide (-NHSO₂Me) | The "Warhead". Provides H-bond contacts with Topo II residues. Removal abolishes activity. |
| Anilino Ring (C3') | Methoxy (-OMe) | Steric Gatekeeper. In Amsacrine, this is meta. Moving it to ortho (o-AMSA) creates steric clash, preventing drug-enzyme binding (inactive). |
| Acridine Ring (C1) | Substituents (e.g., -Me) | Generally deleterious; causes steric clash with the DNA backbone (buckling). |
| Acridine Ring (C3/C6) | -NH₂ or -NO₂ | Electron-donating groups at C3/C6 enhance basicity of N10, strengthening DNA binding. |
Class II: Acridine-4-Carboxamides (The DACA Class)
To overcome the multidrug resistance (MDR) often seen with Amsacrine (P-gp efflux), the 4-carboxamide series (e.g., DACA) was developed.
-
The C4-Carboxamide: This group projects the side chain into the major groove (unlike the minor groove binding of 9-anilinoacridines).
-
Dual Inhibition: These agents often inhibit both Topo I and Topo II.
-
Side Chain Length: A 2-carbon linker (ethylene) between the amide and the terminal amine is optimal. Longer chains (propyl/butyl) allow too much flexibility, reducing binding entropy.
Class III: G-Quadruplex Stabilizers (3,6,9-Trisubstituted)
Modern acridines (e.g., BRACO-19) target telomeres.
-
Symmetry: 3,6-disubstitution extends the planar surface area, overlapping perfectly with the G-tetrad of the G-quadruplex.
-
C9-Side Chain: Must be cationic (often a tertiary amine) to interact with the loops of the G-quadruplex structure.
Figure 2: The modular SAR zones of the acridine scaffold.
Experimental Protocols
Synthesis of 9-Aminoacridine Derivatives
Rationale: The most robust route utilizes the nucleophilic aromatic substitution of 9-chloroacridine. This protocol is self-validating via color change (formation of the bright yellow/orange acridine salt).
Materials:
-
9-Acridone (Precursor)
-
Phosphorus Oxychloride (POCl₃)[3]
-
Primary Amine (R-NH₂)
-
Phenol (Solvent/Catalyst)
Workflow:
-
Chlorination (Activation):
-
Reflux 9-acridone (1.0 eq) in neat POCl₃ (5-10 eq) for 2–4 hours.
-
Validation: Reaction mixture turns from suspension to a clear, dark solution.
-
Remove excess POCl₃ under vacuum. Neutralize with ice/NH₄OH. Extract 9-chloroacridine (solid, mp ~120°C).
-
-
Nucleophilic Substitution:
-
Dissolve 9-chloroacridine (1.0 eq) and the target Amine (1.1 eq) in Phenol (solvent).
-
Heat to 80–100°C for 1–2 hours.
-
Validation: A dramatic color shift to deep orange/red indicates the formation of the hydrochloride salt.
-
-
Workup:
-
Pour into excess ether or acetone (product precipitates as HCl salt).
-
Filter and wash to remove phenol.
-
Purity Check: TLC (Mobile phase: CHCl₃/MeOH 9:1). Acridines fluoresce intensely blue/green under UV (254/365 nm).
-
Figure 3: Standard synthetic route for 9-substituted acridines.
DNA Melting Temperature ( ) Assay
Rationale: Determines the binding affinity (
-
Preparation: Prepare 10 µM CT-DNA (Calf Thymus) in buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
-
Dosing: Add compound at ratio
. -
Measurement: Monitor Absorbance at 260 nm while heating from 25°C to 95°C (1°C/min).
-
Analysis: The
is the inflection point of the sigmoidal curve.- .
Future Directions: Overcoming Limitations
The clinical utility of classical acridines (Amsacrine) is limited by cardiotoxicity and MDR.
-
P-gp Evasion: DACA derivatives (4-carboxamides) show reduced affinity for P-glycoprotein efflux pumps compared to 9-anilinoacridines.
-
Targeting Telomeres: 3,6,9-trisubstituted acridines (e.g., BRACO-19) stabilize G-quadruplexes, inhibiting telomerase in cancer cells while sparing somatic cells. This represents the most active area of current acridine research.
-
Photo-activation: Utilizing the acridine fluorophore for theranostics—combining imaging (fluorescence) with photodynamic therapy (ROS generation).
References
-
Denny, W. A., et al. (1982).[3][4] "Potential antitumor agents.[1][2][4][5][6][7][8] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents." Journal of Medicinal Chemistry. Link
-
Gamage, S. A., et al. (1999).[4] "Structure-Activity Relationships for Acridine-Substituted Analogues of the Mixed Topoisomerase I/II Inhibitor N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide." Journal of Medicinal Chemistry. Link
-
Neidle, S., et al. (2002). "Crystal structure of a quadruplex-DNA-acridine-ligand complex." Proceedings of the National Academy of Sciences. Link
-
Gowan, S. M., et al. (2001).[8] "Potent Inhibition of Telomerase by Small-Molecule Pentacyclic Acridines Capable of Interacting with G-Quadruplexes." Molecular Pharmacology. Link
-
Belmont, P., et al. (2007). "Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis."[9] Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent light-up acridine orange derivatives bind and stabilize KRAS-22RT G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester: Mechanisms, Protocols, and Analytical Considerations
An Application Guide
Abstract
This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of the hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester. Acridine derivatives are a pivotal class of compounds, widely recognized for their roles as DNA intercalating agents, fluorescent probes, and therapeutic candidates.[1][2] The conversion of the methyl ester to the corresponding carboxylic acid is a critical step in synthesizing active pharmaceutical ingredients and functionalized biological tools. This document elucidates the fundamental mechanisms of both acid- and base-catalyzed hydrolysis, offers detailed, field-proven laboratory protocols, and discusses methods for reaction monitoring and product validation. The causality behind experimental choices is emphasized to empower users with the ability to adapt and troubleshoot the procedures effectively.
Introduction: The Significance of Acridine Carboxylic Acids
The planar, heterocyclic structure of the acridine nucleus allows it to intercalate into DNA, a property that has been harnessed for the development of anticancer and antimicrobial agents.[1][3] 9-aminoacridine, the parent compound, is a highly fluorescent dye and has been used as a topical antiseptic.[4] The functionalization of the acridine scaffold, particularly with a carboxylic acid group at the 2-position, provides a crucial handle for further chemical modification, such as conjugation to peptides, proteins, or other targeting moieties to enhance solubility or create targeted drug delivery systems.[5]
Often, the acridine core is synthesized or procured with the carboxylic acid group protected as a methyl ester. The hydrolysis of this ester is therefore a fundamental deprotection step to unmask the reactive carboxylic acid. The choice of hydrolytic method—acid- or base-catalyzed—can significantly impact reaction efficiency, yield, and purity by influencing reaction kinetics and equilibrium.[6][7] This guide provides the theoretical and practical framework for successfully performing this transformation.
Mechanistic Underpinnings of Ester Hydrolysis
The conversion of this compound methyl ester to its corresponding carboxylic acid involves the cleavage of the ester's acyl-oxygen bond (the C-O bond between the carbonyl group and the methoxy group). This nucleophilic acyl substitution reaction can be effectively promoted under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is typically the preferred method due to its irreversible nature, which often leads to higher yields.[6][7] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Mechanism of Base-Catalyzed Hydrolysis:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the overall process irreversible, driving the reaction to completion.[6][8] An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[6] To drive the reaction toward the products, it is essential to use a large excess of water, as dictated by Le Châtelier's principle.[7]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, "activating" it for attack by a weak nucleophile.[9]
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking oxygen to the methoxy oxygen. This is a crucial step that converts the methoxy group into methanol, which is a good leaving group.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a neutral methanol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product.
Caption: Acid-Catalyzed Hydrolysis Mechanism (Reversible).
Comparison of Methods
| Feature | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reversibility | Irreversible[6][8] | Reversible[7] |
| Driving Force | Final acid-base step | Use of excess water[7] |
| Reaction Rate | Generally faster | Can be slow |
| Initial Product | Carboxylate Salt | Carboxylic Acid |
| Workup | Requires an acidic workup to protonate the salt. | Typically involves extraction after neutralization. |
| Substrate Scope | May not be suitable for base-sensitive molecules. | May not be suitable for acid-sensitive molecules. |
Experimental Application Protocols
The following protocols provide a starting point for the hydrolysis of this compound methyl ester. Researchers should optimize parameters based on their specific equipment and analytical observations.
General Workflow
Caption: General experimental workflow for ester hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is often preferred for its high efficiency. Lithium hydroxide (LiOH) is a common choice as it is less prone to causing side reactions than NaOH or KOH in some contexts.[10]
Materials and Reagents:
-
This compound methyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to ensure full dissolution upon warming.
-
Addition of Base: Add lithium hydroxide monohydrate (2.0 - 5.0 eq). Using multiple equivalents ensures the reaction goes to completion.[10]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The acridine compound is often intensely colored, but a change in solubility or color may be observed as the carboxylate salt forms.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC every 1-2 hours. To analyze by TLC, take a small aliquot, acidify it with a drop of 1 M HCl, extract with EtOAc, and spot the organic layer. The product should have a lower Rf value (more polar) than the starting ester.
-
Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add 1 M HCl with stirring until the pH of the aqueous phase is acidic (pH ~2-3). The product will precipitate as a solid. The intense yellow color of the acridine may change depending on the pH.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. The product may have limited solubility, so a larger volume of solvent may be necessary.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative if the molecule contains base-labile functional groups.
Materials and Reagents:
-
This compound methyl ester
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Glacial Acetic Acid or Dioxane
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask fitted with a reflux condenser, dissolve the starting ester (1.0 eq) in a co-solvent such as glacial acetic acid or dioxane.
-
Addition of Acid: Add an aqueous solution of a strong acid, such as 6 M H₂SO₄ or 6 M HCl. A large excess of water is critical to push the equilibrium towards the products.[7]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC as described in the base-catalyzed protocol.
-
Workup - Neutralization: After completion, cool the reaction to room temperature and carefully transfer it to a beaker containing ice. Slowly add a saturated solution of NaHCO₃ with vigorous stirring to neutralize the excess acid. Be cautious as CO₂ gas will evolve. Continue until the pH is neutral to slightly basic (pH ~7-8).
-
Extraction, Washing, and Drying: Follow steps 6 and 7 from the base-catalyzed protocol.
-
Purification: Purify the crude product as described in step 8 of the base-catalyzed protocol.
Analytical Monitoring and Troubleshooting
Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of side products.
Reaction Monitoring
| Method | Parameters & Observations |
| Thin-Layer Chromatography (TLC) | Mobile Phase: A mixture of a polar and non-polar solvent (e.g., 9:1 Dichloromethane:Methanol or 7:3 Ethyl Acetate:Hexanes). Visualization: UV light (254 nm and 365 nm). Acridines are highly fluorescent. Result: The product, this compound, is more polar than the starting ester and will have a lower Retention Factor (Rf). The disappearance of the starting material spot indicates reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: Gradient of water and acetonitrile (both with 0.1% TFA or formic acid). Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the acridine core (e.g., ~260 nm and ~400 nm). Result: The carboxylic acid product will have a shorter retention time than the methyl ester starting material. Integration of peak areas can be used to quantify conversion.[11][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Not enough reagent (acid or base). Poor solubility of starting material. | Increase reaction time and/or temperature. Add more of the catalytic reagent. Use a different co-solvent or increase the solvent volume. |
| Low Yield | Incomplete reaction. Product loss during workup (e.g., poor extraction, precipitation). Decomposition of product. | Ensure reaction goes to completion via monitoring. Adjust pH carefully during workup to ensure the product is in its neutral form for extraction. Use a milder base (LiOH) or lower temperature. |
| Side Product Formation | Decomposition under harsh basic or acidic conditions. | Use milder conditions: lower temperature, shorter reaction time, or a weaker base/acid. Ensure the reaction is performed under an inert atmosphere (N₂) if the substrate is sensitive to oxidation. |
| Difficulty with Extraction | Product is amphoteric or forms an emulsion. | Adjust the pH of the aqueous layer precisely. Add brine to the aqueous layer to break up emulsions. Use a different extraction solvent (e.g., butanol). |
Conclusion
The hydrolysis of this compound methyl ester is a fundamental and enabling transformation in the synthesis of advanced acridine-based compounds. Both base-catalyzed (saponification) and acid-catalyzed methods are effective, with the choice depending on the substrate's stability and the desired reaction kinetics. Saponification is generally preferred for its irreversible nature and high yields. By understanding the underlying mechanisms and employing careful analytical monitoring, researchers can reliably produce the desired carboxylic acid, paving the way for its use in drug discovery, diagnostics, and materials science.
References
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Available at: [Link]
-
Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Tehrani, M. B., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]
-
Vlase, G., et al. (2012). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie. Available at: [Link]
-
Alkaline hydrolysis of acridine derivative 7a. ResearchGate. Available at: [Link]
-
Ratiu, I. A., et al. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS. Annals. Food Science and Technology. Available at: [Link]
-
Stariat, J., et al. (2010). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Halder, S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules. Available at: [Link]
-
Wang, Z., et al. (2021). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Biomedical Optics Express. Available at: [Link]
-
Jameel, R. K., & Mohammad, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate. Available at: [Link]
-
Coulter, C., et al. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology. Available at: [Link]
-
Flannery, D., & Tetreault, M. (2020). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]
-
Sankaranarayanan, R. K., et al. (2001). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. The Journal of Physical Chemistry A. Available at: [Link]
-
Morin, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]
-
A Role of the 9-Aminoacridines and their Conjugates in a Life Science. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
De-esterification of amino acid esters. ResearchGate. Available at: [Link]
- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. Google Patents.
-
Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]
-
9-Aminoacridine. PubChem. Available at: [Link]
-
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
- US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
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- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 11. afst.valahia.ro [afst.valahia.ro]
- 12. researchgate.net [researchgate.net]
Application Note: DNA Binding Affinity Assay for 9-Amino-2-Acridinecarboxylic Acid
[1]
Abstract & Introduction
The characterization of small molecule-DNA interactions is a cornerstone of rational drug design, particularly for chemotherapeutic agents targeting genomic integrity. 9-amino-2-acridinecarboxylic acid represents a distinct class of acridine derivatives where the planar tricyclic chromophore facilitates DNA intercalation , while the C2-carboxylic acid moiety modulates solubility and electrostatic interactions.
Unlike simple 9-aminoacridine (9-AA), the presence of the carboxylic acid group (
Key Mechanistic Principles
-
Intercalation: The planar acridine ring slides between adjacent base pairs (typically GC-rich regions), stabilized by
- stacking and hydrophobic forces. -
Hypochromism: Upon binding, the coupling of transition dipoles between the ligand and DNA bases results in a decrease in molar absorptivity (
) and a bathochromic (red) shift.[1][2] -
Ionic Sensitivity: As a charged intercalator, the binding affinity is highly sensitive to the counter-ion concentration (
), necessitating strict buffer controls.[1]
Experimental Workflow
The following diagram outlines the logical flow of the binding assay, ensuring data integrity from stock preparation to
Figure 1: Step-by-step workflow for DNA binding affinity characterization. Note the critical QC checkpoint to prevent analyzing degraded DNA or aggregated ligand.
Materials & Reagents
To ensure reproducibility, use the following specific grades and preparation methods.
| Reagent | Specification | Preparation / Notes |
| This compound | >98% HPLC Grade | Dissolve in DMSO (stock 5 mM). Dilute to working conc. in buffer. Protect from light. |
| Calf Thymus DNA (CT-DNA) | Type I, Highly Polymerized | Dissolve in buffer at |
| Buffer System | BPE Buffer | 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.[1]4. (Avoid Tris if studying Cu/metal interactions). |
| NaCl (Ionic Strength) | Molecular Biology Grade | Supplement buffer to 100 mM NaCl total to mimic physiological ionic strength.[1] |
| Water | Milli-Q (18.2 M | Strictly degassed to prevent bubble formation in cuvettes. |
Critical Pre-Assay Validation[2]
-
DNA Purity: Measure
.[1] The ratio must be 1.8–1.9 . If <1.8, protein contamination is present; extract with phenol-chloroform. -
DNA Concentration: Determine using
(per nucleotide base).[2] -
Ligand Stability: Confirm the ligand does not aggregate in the buffer by measuring absorbance at 3 concentrations (e.g., 10, 20, 50
).[1] A linear plot confirms monomeric state.
Protocol: UV-Visible Spectrophotometric Titration[1][4][5]
This method is the "Gold Standard" for acridines due to the distinct hypochromism observed upon intercalation.
Instrument Setup
-
Mode: Double-beam scanning spectrophotometer (e.g., Cary 3500 or JASCO V-770).[1]
-
Range: 230 nm – 550 nm.
-
Path Length: 1.0 cm (Quartz cuvettes).
-
Temperature:
(Peltier controlled).
Titration Procedure (Constant Host, Varying Guest)
We maintain the concentration of the drug (Ligand) constant to monitor its spectral changes directly.[1]
-
Reference Cuvette: Add 2.5 mL of Buffer + equivalent volume of DNA (as added to sample) to correct for DNA absorbance (though DNA absorbance >300 nm is negligible, this corrects for scatter).[1]
-
Sample Cuvette: Add 2.5 mL of Ligand Solution (
). -
Scan 0: Record the initial spectrum of the free ligand. Note the
(expected ~360–420 nm range for acridines). -
Titration: Sequentially add aliquots of concentrated CT-DNA stock (e.g., 2 mM) to both cuvettes.
-
Aliquot sizes: 2
, 2 , 5 , 10 ... up to saturation (typically when ).[1]
-
-
Equilibration: Mix by gentle inversion (do not vortex) and wait 3 minutes after each addition for equilibrium.
-
Recording: Scan and save each spectrum.
Data Correction
Correct the observed absorbance (
Data Analysis & Calculation of
Qualitative Analysis
-
Hypochromism: Calculate
.[1] Values >15% strongly suggest intercalation. -
Isosbestic Points: Overlay all spectra. A sharp isosbestic point (where all curves intersect) indicates a clean two-state equilibrium (Free
Bound) without side reactions or dimers.[1]
Quantitative Calculation (Intrinsic Binding Constant)
Use the Benesi-Hildebrand or Wolfe-Shimer equation modified for intrinsic binding. For modern rigorous analysis, use the following non-linear regression model:
1Where:
- = Ratio of DNA (base pairs) to Ligand concentration.[1]
- (Apparent change in extinction coefficient).[1]
- (Difference between fully bound and free ligand).
-
= Intrinsic Binding Constant (
).
Plot:
-
Slope:
[1] -
Intercept:
-
Calculate:
Note: For 9-aminoacridine derivatives, typical
Logic of Interaction (Mechanism)[2][6]
The following diagram illustrates the equilibrium states and the structural factors influencing the binding of this compound.
Figure 2: Mechanistic pathway of intercalation.[1] The 2-COOH group may form secondary hydrogen bonds in the groove, enhancing specificity compared to unsubstituted acridines.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation during titration | Ligand-DNA aggregation | Reduce Ligand concentration to <10 |
| No Isosbestic Point | Mixed binding modes | The ligand may be binding externally (groove) and intercalating. Restrict DNA range to lower ratios ( |
| Weak Hypochromism (<5%) | Groove binding or electrostatic only | The molecule may not be intercalating.[1] Confirm with Viscosity assay (intercalators increase viscosity; groove binders do not).[1] |
References
-
BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the DNA Binding Properties of Acridine Homodimers.Link[1]
-
Sinha, R., et al. (1984).[1] Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative. Journal of Biomolecular Structure and Dynamics. Link
-
Murray, V., et al. (2021).[1] The DNA binding properties of 9-aminoacridine carboxamide Pt complexes.[5] Bioorganic & Medicinal Chemistry.[6][7] Link
-
Prus, P., et al. (2019).[1] Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines.[8] PMC. Link
-
Gao, F., et al. (2023).[1] UV absorbance titration to determine binding stoichiometry.[2][8][9] Chemistry Stack Exchange. Link
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to d(CGTACG)(2): a comparison of structures of d(CGTACG)(2) complexed with intercalatorsin the presence of cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Fluorescence Spectroscopy of 2-Substituted 9-Aminoacridines
Physicochemical Characterization and DNA Binding Protocols[1]
Abstract
This guide provides a rigorous technical framework for the spectroscopic characterization of 2-substituted 9-aminoacridine (9-AA) derivatives. While the parent 9-aminoacridine is a classic DNA intercalator, substitution at the 2-position (e.g., -OMe, -CH3, -Cl) critically modulates the compound's pKa, lipophilicity, and electronic distribution. These modifications directly influence DNA binding affinity and fluorescence quantum yield. This document details protocols for determining pKa values and DNA binding constants (
Photophysical Principles & Causality
To interpret the fluorescence data of 2-substituted 9-aminoacridines, one must understand the underlying electronic mechanisms.
1.1 Electronic Modulation by 2-Substitution
The 9-aminoacridine core exists in a tautomeric equilibrium between the amine and imine forms. However, in aqueous solution and when bound to DNA, the cationic amine form is predominant and biologically active.
-
Electron Donating Groups (EDGs) (e.g., 2-Methoxy, 2-Methyl): Generally increase the electron density of the acridine ring system. This typically results in a bathochromic (red) shift in emission and an increase in pKa, making the drug more protonated at physiological pH.
-
Electron Withdrawing Groups (EWGs) (e.g., 2-Chloro, 2-Nitro): Decrease electron density, often leading to hypsochromic (blue) shifts and lower pKa values.
1.2 Fluorescence Quenching Mechanism
Upon intercalation into double-stranded DNA (dsDNA), 9-AA derivatives exhibit significant fluorescence quenching.
-
Mechanism: The quenching is primarily driven by Photoinduced Electron Transfer (PET) from the guanine bases of DNA to the excited acridine fluorophore.
-
Implication: The degree of quenching is proportional to the binding affinity. Therefore, fluorescence loss is the quantitative readout for determining the binding constant (
).
Experimental Setup & Materials
2.1 Buffer Selection (Critical)
Fluorescence of acridines is highly pH-dependent.
-
SHE Buffer (Standard): 10 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Why: HEPES has negligible metal binding; NaCl mimics physiological ionic strength; EDTA prevents metal-ion quenching.
-
-
Stock Solutions: Dissolve 2-substituted 9-AA derivatives in DMSO (1-5 mM). Keep dark (light sensitive).
2.2 Instrumentation Settings
-
Excitation Wavelength (
): 400–425 nm (Determine via absorption scan). -
Emission Range: 430–600 nm.
-
Slit Widths: 2.5 nm / 2.5 nm (Adjust for signal, but keep narrow to resolve vibrational structure).
-
Temperature: 25°C (Thermostated cell holder required).
Protocol A: Spectrophotometric pKa Determination
The pKa dictates the ionization state of the drug at physiological pH, governing its ability to bind the negatively charged DNA backbone.
3.1 Workflow Diagram
Figure 1: Workflow for the fluorometric determination of pKa values.
3.2 Step-by-Step Procedure
-
Preparation: Prepare a series of buffers ranging from pH 3.0 to 11.0 (0.5 pH unit increments) using a Citrate-Phosphate system to maintain constant ionic strength.
-
Dilution: Add the 2-substituted 9-AA stock to each buffer to achieve a final concentration of 2.0 µM.
-
Note: Absorbance must be < 0.05 at
to avoid Inner Filter Effects .
-
-
Measurement: Record the fluorescence emission spectrum for each pH point.
-
Calculation: Plot the fluorescence intensity at
vs. pH. Fit the data to the modified Henderson-Hasselbalch equation: Where is the observed fluorescence, and are the intensities of the fully protonated and deprotonated forms.
Protocol B: DNA Binding Titration
This protocol utilizes the quenching of the acridine derivative by calf thymus DNA (ct-DNA) to derive binding constants.
4.1 Binding Logic Diagram
Figure 2: Logic flow for DNA titration experiments. Note the critical correction step.
4.2 Step-by-Step Procedure
-
Baseline: Place 2 mL of 2-substituted 9-AA (2 µM) in a quartz cuvette. Record initial fluorescence (
). -
Titration: Add aliquots of concentrated ct-DNA (e.g., 500 µM bp stock).
-
Volume: Add small volumes (2-10 µL) to minimize dilution error.
-
-
Equilibration: Stir for 2 minutes and let stand for 1 minute before measuring (
). -
Data Correction: Correct for dilution and inner filter effect (if DNA absorbs at
) using: -
Analysis: Use the Stern-Volmer equation for collisional/static quenching or the Scatchard plot for binding affinity:
Where is the concentration of DNA base pairs.
Data Presentation & Analysis
When reporting data for 2-substituted derivatives, structure your results as follows to allow for Structure-Activity Relationship (SAR) analysis.
Table 1: Comparative Spectroscopic Data Template
| Compound | Substituent (Pos 2) | pKa | |||
| 9-AA (Control) | -H | 400 | 455 | 9.9 | 2.5 |
| Derivative A | -OCH | 405 | 465 | 10.2 | Experimental |
| Derivative B | -Cl (EWG) | 395 | 450 | 9.4 | Experimental |
Key Interpretation:
-
High
: Indicates strong intercalation. -
Red-shifted Emission: Suggests effective delocalization of the excited state, common with 2-methoxy substitutions.
References
-
BenchChem. Unveiling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 9-Amino-2-bromoacridine.Link
-
Manivannan, C., & Renganathan, R. (2011).[1] An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Link
-
Wróblewska, A., et al. (2006).[2] Structural and physicochemical features... of acridin-9-amines. Journal of Molecular Structure: THEOCHEM.[2] Link
-
Gao, X., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research. Link
-
Murray, V., et al. (2021). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes.[3] Bioorganic & Medicinal Chemistry.[3][4][5] Link
Sources
- 1. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Understanding the Molecular Fingerprint: A Guide to the UV-Vis Absorption Spectrum of 9-amino-2-acridinecarboxylic Acid
This technical guide provides a comprehensive overview of the principles and practices for measuring and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of 9-amino-2-acridinecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work, offering both theoretical insights and practical protocols. This compound and its parent molecule, 9-aminoacridine, are of significant interest due to their roles as fluorescent probes, DNA intercalating agents, and potential therapeutic compounds.[1][2]
Introduction to the Spectroscopic Properties of Acridine Derivatives
The UV-Vis absorption spectrum of a molecule provides a unique "fingerprint" based on its electronic structure. For aromatic compounds like this compound, the absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The distinct absorption bands observed in the spectrum correspond to these specific electronic transitions.
The acridine core, a polycyclic aromatic heterocycle, is the primary chromophore responsible for the characteristic absorption of these molecules. The electronic transitions are predominantly of the π-π* type, involving the delocalized π-electron system of the fused aromatic rings.[3][4] The position and intensity of these absorption bands are highly sensitive to the molecular environment, a phenomenon known as solvatochromism.
The Influence of Solvent and pH on the Absorption Spectrum
The spectral properties of this compound are profoundly influenced by the polarity of the solvent and the pH of the solution. Understanding these effects is crucial for accurate and reproducible measurements.
Solvent Polarity (Solvatochromism)
Changes in solvent polarity can lead to shifts in the absorption maxima (λmax). This is due to differential solvation of the ground and excited electronic states of the molecule. A more polar solvent may stabilize one state more than the other, altering the energy gap between them.
-
Bathochromic Shift (Red Shift): An increase in solvent polarity often leads to a shift of the λmax to longer wavelengths. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.
-
Hypsochromic Shift (Blue Shift): Conversely, a shift to shorter wavelengths can occur if the ground state is more stabilized by the polar solvent than the excited state.
For acridine derivatives, π-π* transitions typically exhibit a bathochromic shift with increasing solvent polarity.[5]
pH and Molecular Protonation
The presence of both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) makes the UV-Vis spectrum of this compound highly dependent on the pH of the solution. The protonation state of these functional groups, as well as the nitrogen atom in the acridine ring, alters the electronic distribution within the molecule and, consequently, its absorption characteristics.
At different pH values, the molecule can exist in cationic, zwitterionic, neutral, or anionic forms, each with a distinct absorption spectrum. For instance, protonation of the ring nitrogen in acidic conditions can lead to significant shifts in the absorption bands.[2] It has been noted that 9-aminoacridine ceases to respond to pH changes above a pH of 10, which corresponds to its pKa.[6]
Experimental Protocol: Measuring the UV-Vis Absorption Spectrum
This section provides a detailed, step-by-step protocol for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Equipment
-
This compound (solid)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Workflow Diagram
Caption: Workflow for UV-Vis analysis of this compound.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the solid in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is important for verifying Beer-Lambert Law compliance and for determining the molar absorptivity.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Select an appropriate scan speed and slit width as per the instrument's manual.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat this step for all working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Plot the absorbance versus wavelength for each concentration.
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of this line will be equal to the molar absorptivity.
-
Data Interpretation and Expected Results
The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands. The most prominent bands, corresponding to π-π* transitions of the acridine ring, are typically observed in the 350-450 nm region. For example, 9-aminoacridine in ethanol shows absorption maxima at approximately 383 nm, 402 nm, and 425 nm.[7] The presence of the carboxylic acid and amino groups will influence the exact positions and intensities of these peaks.
A derivative, 3-(9-aminoacridin-2-yl)propionic acid, has been reported to have an absorption maximum at 405 nm in phosphate-buffered saline (PBS).[8]
Table 1: Exemplary Spectral Data for Acridine Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 9-Aminoacridine | Ethanol | 383, 402, 425 | Not specified | [7] |
| 9-Acridinecarboxylic Acid | Methanol | ~370, ~385 | ~8,000 at ~385 nm | [5] |
| 3-(9-aminoacridin-2-yl)propionic acid | PBS (pH 7.4) | 405 | Not specified | [8] |
Note: The data for 9-Acridinecarboxylic Acid is estimated from the published spectrum.
Causality of Experimental Choices
-
Choice of Solvent: Spectroscopic grade solvents are essential to avoid interference from impurities that may absorb in the UV-Vis range. The choice between polar (e.g., ethanol, water) and non-polar solvents will depend on the specific information sought, as it directly impacts the absorption spectrum.
-
Use of Quartz Cuvettes: Glass and plastic cuvettes absorb UV light below approximately 300 nm, making them unsuitable for measurements in this region. Quartz cuvettes are transparent down to around 190 nm and are therefore the standard for UV-Vis spectroscopy.
-
Baseline Correction: This step is critical for ensuring that the measured absorbance is solely due to the analyte of interest and not the solvent or the cuvette.
-
Serial Dilutions: Measuring a series of concentrations allows for the verification of the Beer-Lambert Law and provides a more accurate determination of the molar absorptivity from the slope of the calibration curve.
Conclusion
The UV-Vis absorption spectrum of this compound is a powerful tool for its characterization and quantification. The spectrum is defined by π-π* transitions within the acridine chromophore and is highly sensitive to environmental factors such as solvent polarity and pH. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible spectra. This information is fundamental for a wide range of applications, from fundamental biophysical studies of DNA binding to the development of novel therapeutic agents and diagnostic probes.
References
-
Stroppa, P. H. F., Glanzmann, N., Duarte, L. M., Sato, R. T., de Oliveira, M. A. L., & da Silva, A. D. (2017). New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents. ScienceOpen. [Link][1]
-
Grzesiek, S., Otto, H., & Dencher, N. A. (1989). delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. PMC. [Link][9]
-
Goebbert, D. J., Khuseynov, D., & Sanov, A. (2016). Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. The Journal of Physical Chemistry A. [Link][3][4]
-
Stroppa, P. H. F., Glanzmann, N., Duarte, L. M., Sato, R. T., de Oliveira, M. A. L., & da Silva, A. D. (2018). New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents. SciELO. [Link][2][10]
-
Goebbert, D. J., Khuseynov, D., & Sanov, A. (2024). Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. ACS Publications. [Link]
-
Stroppa, P. H. F., Glanzmann, N., Duarte, L. M., Sato, R. T., de Oliveira, M. A. L., & da Silva, A. D. (2018). New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents. SciELO. [Link]
-
Vetromile, C. M., Perman, J., Cheney, M. L., Zaworotko, M. J., & Larsen, R. W. (2011). Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Link][7]
-
Saha, S. K., & Samanta, A. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o. Department of Chemistry, IIT Kharagpur. [Link][5]
-
Casadio, R., & Melandri, B. A. (1977). The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids. PubMed. [Link][6]
-
Chen, Y., et al. (2024). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. MDPI. [Link]
-
Le Gac, A., et al. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. ChemRxiv. [Link]
-
ResearchGate. (n.d.). The scheme of attractive π–π interactions between acridine ligands in (I). ResearchGate. [Link]
-
De, U. (2014). How can I synthesise acridine-9-carboxylic acid and 9-amino acridine? ResearchGate. [Link]
-
Ramage, R., et al. (2010). Supporting Information 9-Aminoacridine Peptide Derivatives as Versatile Reporter Systems for Use in Fluorescence Lifetime Assays. The Royal Society of Chemistry. [Link][8]
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Alphalyse. [Link]
-
Pawar, P. P., et al. (2011). Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kuipers, B. J. H., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis. PubMed. [Link]
-
Nikolaychuk, P. A. (2022). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Scripta Scientifica Pharmaceutica. [Link]
-
Quest Journals. (2022). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Quest Journals. [Link]
-
de Oliveira, G. A. R., et al. (n.d.). Biophysical Assessment of Protein Stability in Ethanol-Stressed Environments via UV Absorption and Fluorescence Spectroscopies. SSRN. [Link]
-
Shimadzu Scientific Korea. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Korea. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Guide: Stability of 9-Amino-2-acridinecarboxylic Acid in Cell Culture Media
[1]
Executive Summary & Chemical Behavior
This compound is a derivative of the acridine fluorophore family.[1][2] Unlike its parent compound (9-aminoacridine), which is cationic and highly membrane-permeable, the introduction of the carboxylic acid group at position 2 alters its physicochemical properties significantly.[1]
-
Primary Stability Challenge: Photodegradation .[1] The acridine core is highly susceptible to photo-oxidation and bleaching under standard laboratory lighting.[1]
-
Solubility Profile: It behaves as a zwitterion at physiological pH (pH 7.2–7.4).[1] While this reduces cytotoxicity compared to cationic acridines, it creates a "solubility valley" where the compound is prone to precipitation if stock concentrations are too high in aqueous media.
-
Serum Interaction: The planar aromatic system favors hydrophobic binding to Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS), which can quench fluorescence or reduce bioavailability.[1]
Preparation & Storage Protocols
Stock Solution Preparation
To ensure stability before the compound even reaches the cell culture media, follow this rigorous preparation protocol.
Solvent Choice:
-
Recommended: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).[1]
-
Avoid: Water or PBS for initial stock (risk of precipitation due to zwitterionic aggregation).[1]
Protocol:
-
Weigh the powder in a low-light or amber-lit room.[1]
-
Dissolve in DMSO to a concentration of 10–50 mM .
-
Vortex vigorously for 30 seconds.
-
Clarification Step: Centrifuge at 10,000 x g for 5 minutes to remove any undissolved micro-particulates.
-
Storage: Aliquot into amber tubes (single-use volumes) and store at -20°C .
Stability in Media (The "Working Solution")
Once added to cell culture media (e.g., DMEM, RPMI), the stability clock starts.
| Parameter | Stability Window | Mechanism of Degradation | Mitigation |
| Light Exposure | < 2 Hours (Ambient Light) | Photo-oxidation / Radical formation | Strict darkness .[1] Wrap vessels in foil. |
| pH 7.4 (Serum-Free) | 24–48 Hours | Slow hydrolysis / Precipitation | Maintain pH 7.4; avoid freeze-thaw.[1] |
| pH 7.4 (+10% FBS) | Variable (Binding) | Protein adsorption (Non-covalent) | Account for "Free" vs. "Bound" fraction in dosing. |
| 37°C Incubation | 12–24 Hours | Thermal degradation (Minor) | Refresh media daily for long-term assays.[1] |
Troubleshooting Guide (FAQ)
Q1: Why is my fluorescent signal fading rapidly within minutes of imaging?
Diagnosis: This is likely photobleaching , not chemical instability.[1] Acridines have a high quantum yield but poor photostability under high-intensity excitation (blue/UV).[1] Solution:
-
Use a neutral density (ND) filter to reduce excitation power.[1]
-
Switch to a pulsed excitation mode if using confocal microscopy.[1]
-
Add an antifade reagent (e.g., ProLong™ Live) if compatible with your live-cell setup.[1]
Q2: I see yellow micro-precipitates in my media. Is the compound degrading?
Diagnosis: This is solubility failure , likely due to the zwitterionic nature of the molecule at pH 7.4.[1] Solution:
-
Lower the working concentration. If using >50 µM, drop to 10–20 µM.
-
Sonicate the media (briefly) after adding the stock solution.[1]
-
Check the DMSO percentage.[1] Ensure the final DMSO concentration in media is <0.5% to maintain cell health, but high enough to keep the compound solubilized during the initial mixing.
Q3: My cytotoxicity data is inconsistent between serum-free and serum-containing media.
Diagnosis: Serum Binding (The "Albumin Sink"). Albumin binds planar aromatic molecules like acridines, reducing the effective free concentration available to cells.[1] Solution:
Visualized Workflows
Diagram 1: Stability Testing Workflow
This flowchart outlines the logic for validating the stability of this compound in your specific media formulation.
Caption: Workflow for validating the chemical stability of acridine derivatives in culture media.
Diagram 2: Troubleshooting Signal Loss
Use this logic tree to determine if signal loss is due to chemistry (stability) or physics (optics/uptake).[1]
Caption: Diagnostic logic tree for identifying the root cause of signal loss in acridine-based experiments.
Experimental Protocol: HPLC Stability Assay
To quantitatively verify the stability of this compound in your specific media:
-
Preparation: Prepare media supplemented with 50 µM of the compound.
-
Incubation: Incubate at 37°C.
-
Sampling: Remove 100 µL aliquots at T=0, 4, 8, and 24 hours.
-
Quenching: Immediately add 100 µL of Acetonitrile (ice cold) to precipitate serum proteins and stop any enzymatic activity.
-
Centrifugation: Spin at 12,000 x g for 10 minutes.
-
Analysis: Inject the supernatant into an HPLC equipped with a C18 column.
-
Calculation: Calculate % Recovery = (Peak Area at T(x) / Peak Area at T(0)) * 100.[1]
References
-
Wainwright, M. (2001).[1][3] "Acridine-a neglected antibacterial chromophore."[1] Journal of Antimicrobial Chemotherapy. Link
- Context: Defines the ionization states and biological activity of acridine derivatives, specifically noting the zwitterionic nature of 9-aminoacridine-2-carboxylic acid.
-
Albert, A. (1966).[1][3] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.[1]
- Context: The foundational text on acridine chemistry, establishing the structure-activity rel
-
PubChem. (n.d.).[1][4] "9-Aminoacridine."[1][4][5][6][7] National Center for Biotechnology Information. Link[1]
- Context: Provides physicochemical data on the parent scaffold relevant to solubility and handling.
-
Thermo Fisher Scientific. (n.d.).[1] "Fluorescence SpectraViewer."[1] Link
- Context: General reference for spectral properties of acridine dyes (Ex/Em) used in the protocol design.
Sources
- 1. 搜索|羧酸产品 [chem.labr.cc]
- 2. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 3. vdoc.pub [vdoc.pub]
- 4. 搜索|氨基酸衍生物 [chem.labr.cc]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. This compound methyl ester CAS#: 64046-78-2 [chemicalbook.com]
- 7. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 9-Aminoacridine Derivatives
Topic: Mass Spectrometry Fragmentation Pattern of 9-Aminoacridine Derivatives Content Type: Publish Comparison Guide
Executive Summary
9-Aminoacridine (9-AA) derivatives represent a privileged scaffold in drug discovery, serving as the backbone for acetylcholinesterase inhibitors (e.g., Tacrine), DNA intercalating antineoplastics (e.g., Amsacrine), and antimalarials. However, their structural characterization via Mass Spectrometry (MS) presents unique challenges due to the high stability of the acridine core and the potential for tautomer-driven fragmentation.
This guide provides a technical comparison of the fragmentation behaviors of three distinct classes of 9-AA derivatives: Tetrahydro- derivatives (Tacrine-like) , Aryl-amino derivatives (Amsacrine-like) , and the 9-Acridinone impurity . It moves beyond standard spectral libraries to explain the mechanistic causality of fragmentation, enabling researchers to predict patterns for novel analogs.
Mechanistic Foundation: The "Why" Behind the Spectra
To interpret the MS/MS data of 9-AA derivatives, one must first understand their ionization dynamics. The fragmentation pattern is dictated by the site of protonation and the stability of the resulting carbocation.
Protonation and Tautomerism
9-Aminoacridines exist in an amino-imino equilibrium. In the gas phase (ESI+), the protonation site dictates the fragmentation pathway:
-
Ring Nitrogen (N-10): The most basic site. Protonation here stabilizes the aromatic system, making the core resistant to fragmentation. This is observed in simple 9-AA, where high collision energies (CE) are required to break the ring.
-
Exocyclic Amine: Protonation here weakens the C(9)-N bond, facilitating side-chain loss, a common pathway for Amsacrine-like derivatives.
The Stability Hierarchy
-
Aromatic Core: Extremely stable. The 9-AA cation (m/z ~195) is often a terminal fragment.
-
Saturated Ring (Tacrine): Susceptible to Retro-Diels-Alder (RDA) reactions or ring contraction.
-
Side Chains: The most labile elements, typically cleaving first.
Comparative Analysis: Fragmentation Patterns
This section compares the fragmentation logic of the three primary structural variants.
Comparison 1: Saturated vs. Aromatic Ring Systems
-
Analyte A: Tacrine (1,2,3,4-Tetrahydro-9-acridinamine)
-
Analyte B: 9-Aminoacridine (Fully aromatic)
The Divergence: Tacrine possesses a saturated cyclohexene ring fused to the pyridine core. Unlike the fully aromatic 9-AA, this saturated ring allows for hydrogen rearrangement and neutral loss of small hydrocarbons.
| Feature | Tacrine (Tetrahydro-) | 9-Aminoacridine (Aromatic) |
| Precursor Ion [M+H]+ | m/z 199.12 | m/z 195.09 |
| Primary Fragment | m/z 171 (Loss of 28 Da) | m/z 178 (Loss of NH3) or Intact |
| Mechanism | Retro-Diels-Alder (RDA) / Ring Contraction | Deamination (High Energy) |
| Collision Energy (CE) | Low to Medium (15-25 eV) | High (>35 eV) |
Diagnostic Insight: The loss of 28 Da (C2H4) is the hallmark of the tetrahydro-acridine scaffold. It indicates the presence of a saturated ring. If your derivative shows a loss of 28 Da, the acridine core is not fully aromatic.
Comparison 2: Side Chain Lability (The "Zipper" Effect)
-
Analyte: Amsacrine (m-AMSA) or 9-Anilinoacridines
For derivatives with complex side chains (e.g., sulfonamides, alkylamines) attached to the 9-amino group, the acridine ring acts as a "super-leaving group."
-
Primary Event: Cleavage of the C(9)-N bond or the N-C(sidechain) bond.
-
Result: The spectra are dominated by the acridine core ion (m/z 195) .
-
Information Loss: Because the charge is often retained on the stable acridine core, structural information about the side chain may be lost in the MS2 spectrum unless the side chain itself is basic enough to retain the proton.
Protocol Tip: To characterize the side chain, use Negative Mode ESI . The sulfonamide or acidic groups on the side chain often ionize better in negative mode, revealing side-chain specific fragments.
Comparison 3: Impurity Profiling (9-AA vs. 9-Acridinone)
9-Acridinone is the ubiquitous oxidation impurity of 9-AA derivatives. They are difficult to distinguish by low-resolution MS but distinct in MS/MS.
-
9-Aminoacridine: [M+H]+ = 195.09. Fragment: m/z 178 (Loss of NH3).
-
9-Acridinone: [M+H]+ = 196.07. Fragment: m/z 168 (Loss of CO, 28 Da).
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for identifying the subclass of an unknown acridine derivative based on its MS/MS pattern.
Figure 1: Logic tree for structural classification of 9-aminoacridine derivatives based on ESI-MS/MS neutral loss patterns.
Experimental Protocol: Self-Validating Identification Workflow
This protocol is designed to differentiate Tacrine derivatives from oxidation impurities and Amsacrine analogs using a Triple Quadrupole or Q-TOF system.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters XBridge), pH stable (Acridines are basic, pH 10 buffers can improve peak shape but suppress ionization; stick to acidic for max sensitivity).
Method Parameters
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Basic nitrogen ensures high [M+H]+ abundance. |
| Cone Voltage | 30 V | Prevent in-source fragmentation of labile side chains. |
| Collision Energy | Ramp 10-40 eV | Low energy preserves side chains; high energy fragments the core. |
| Scan Mode | Product Ion Scan | Essential for structural elucidation. |
Step-by-Step Workflow
-
Precursor Selection: Identify the parent [M+H]+.
-
Validation: Check isotopic pattern.[1] Acridines are carbon-rich; the A+1 peak should be significant (~14-15%).
-
-
Low-Energy Scan (10-15 eV):
-
Look for Side Chain Loss .[2] If the spectrum shows a single dominant peak at m/z 195, the molecule is a 9-substituted aminoacridine with a labile bond.
-
-
Mid-Energy Scan (20-30 eV):
-
Look for Ring Contraction .[3] If you see [M+H - 28], confirm the Tetrahydro-acridine scaffold.
-
-
Impurity Check:
-
Extract Ion Chromatogram (EIC) for [M+H]+ + 1 Da (Acridinone).
-
If present, fragmentation of this peak should yield [M+H - 28] (CO loss), distinct from Tacrine's C2H4 loss (requires high resolution to distinguish CO vs C2H4: 27.9949 vs 28.0313 Da).
-
Summary Data Table: Diagnostic Ions
| Scaffold Class | Derivative Example | Precursor (m/z) | Diagnostic Fragment (m/z) | Neutral Loss | Structural Inference |
| Tetrahydro- | Tacrine | 199 | 171 | 28 Da (C2H4) | Saturated cyclohexene ring present. |
| Octahydro- | Octahydroaminoacridine | 203 | 175 | 28 Da (C2H4) | Fully saturated outer ring. |
| Aromatic Core | 9-Aminoacridine | 195 | 178 | 17 Da (NH3) | Unsubstituted amine; stable aromatic core. |
| 9-Anilino | Amsacrine | 394 | 195 | Side Chain | Labile C-N bond; intact acridine core. |
| Impurity | 9-Acridinone | 196 | 168 | 28 Da (CO) | Oxidation product (Carbonyl present). |
References
-
Determination of Tacrine-6-ferulic acid in rat plasma by LC-MS/MS. Biomedical Chromatography. [Link]
-
Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma. Journal of Chromatographic Science. [Link]
-
Quantitation of the tacrine analogue octahydroaminoacridine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Matrix-assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometric Analysis (Use of 9-AA as Matrix). Analytical Chemistry. [Link]
-
Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Journal of Combinatorial Chemistry. [Link]
Sources
A Comparative Analysis of DNA Binding Affinity: 9-Aminoacridine versus its 2-Carboxy Derivative
The Parent Compound: 9-Aminoacridine's Interaction with DNA
9-Aminoacridine is a classic DNA intercalator, a class of molecules characterized by their planar aromatic ring systems that insert between the base pairs of the DNA double helix.[1][2] This intercalation is a multi-step process driven by a combination of forces.
Mechanism of Intercalation:
-
Initial Electrostatic Attraction: The protonated 9-amino group at physiological pH imparts a positive charge to the molecule, facilitating an initial long-range electrostatic attraction to the negatively charged phosphate backbone of DNA.[1]
-
Groove Binding: The molecule then transiently associates with either the major or minor groove of the DNA helix.
-
Intercalation: The planar acridine ring then inserts itself into the space created by the transient "breathing" of the DNA duplex, positioning itself between adjacent base pairs.[1]
-
Stabilization: The final complex is stabilized by a combination of forces:
-
π-π stacking interactions: Favorable interactions between the aromatic system of the acridine ring and the electron-rich surfaces of the DNA bases.[1]
-
Van der Waals forces: Close packing of the intercalator within the DNA base pair stack.[1]
-
Release of bound water molecules: This entropically favorable process contributes to the overall binding free energy.[1]
-
This intercalation event induces significant conformational changes in the DNA, including localized unwinding and an increase in the length of the DNA helix.
The Derivative: Predicting the Impact of a 2-Carboxy Group
The introduction of a carboxyl group at the 2-position of the 9-aminoacridine scaffold is anticipated to significantly alter its DNA binding characteristics. The carboxyl group (-COOH) is an electron-withdrawing group and can exist in both a neutral (protonated) and anionic (deprotonated) state depending on the pH of the environment.
Anticipated Effects on DNA Binding:
-
Electrostatic Repulsion: At physiological pH (around 7.4), a carboxylic acid group (with a typical pKa around 4-5) will be predominantly deprotonated, carrying a negative charge (-COO⁻). This will introduce an electrostatic repulsion with the negatively charged phosphate backbone of DNA, likely leading to a decrease in the overall DNA binding affinity compared to the parent 9-aminoacridine.
-
Steric Hindrance: The presence of the carboxyl group, a bulkier substituent than a hydrogen atom, may introduce steric hindrance, potentially impeding the smooth insertion of the acridine ring between the DNA base pairs. The precise impact will depend on the conformational flexibility of the group and its orientation relative to the planar acridine ring.
-
Altered Electronic Properties: The electron-withdrawing nature of the carboxyl group will modify the electron density of the acridine ring system. This could influence the strength of the π-π stacking interactions with the DNA bases, although the electrostatic repulsion is expected to be the dominant factor.[3]
Based on these principles, it is hypothesized that the 2-carboxy derivative of 9-aminoacridine will exhibit a lower DNA binding constant (Kb) compared to the parent compound.
Comparative Data Summary
Since direct experimental data for the 2-carboxy derivative is not available, the following table presents the known binding constant for 9-aminoacridine and a predicted range for its 2-carboxy derivative, which would need to be confirmed experimentally.
| Compound | Reported DNA Binding Constant (Kb) (M-1) | Predicted DNA Binding Constant (Kb) (M-1) | Primary Driving Force for Binding |
| 9-Aminoacridine | ~105 - 106[4][5][6] | - | Electrostatic attraction, π-π stacking |
| 2-Carboxy-9-aminoacridine | Not Reported | < 105 | π-π stacking (potentially weakened by electrostatic repulsion) |
Experimental Protocols for Determining DNA Binding Constants
To empirically validate the predicted differences in DNA binding affinity, a suite of biophysical techniques can be employed. Here, we detail the methodologies for three common and robust assays.
UV-Visible Spectrophotometric Titration
This technique relies on monitoring the changes in the absorption spectrum of the acridine compound upon titration with DNA. Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift) in the absorption maximum of the ligand.[7][8]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the acridine compound (9-aminoacridine or its 2-carboxy derivative) of known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M-1 cm-1 per nucleotide.[9][10] Ensure the A260/A280 ratio is between 1.8 and 1.9, indicating pure DNA.[9]
-
-
Titration:
-
Place a fixed volume of the acridine solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 300-500 nm).
-
Make successive additions of small aliquots of the ct-DNA solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
-
Data Analysis:
-
The intrinsic binding constant (Kb) can be determined by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Spectroscopic Titration
This method leverages the changes in the fluorescence properties of the acridine upon binding to DNA. 9-aminoacridine is fluorescent, and its emission is often quenched upon intercalation due to interactions with the DNA bases.[5][8]
Protocol:
-
Preparation of Solutions: Prepare solutions of the acridine compound and ct-DNA as described for UV-Vis titration.
-
Titration:
-
Place a fixed volume of the acridine solution in a quartz fluorescence cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength (determined from the absorption maximum).
-
Add increasing concentrations of ct-DNA to the cuvette.
-
After each addition, mix and equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
The binding constant can be calculated using the Stern-Volmer equation or by fitting the fluorescence intensity data to a suitable binding isotherm.[11]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).[12][13][14]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the acridine compound and ct-DNA in the same buffer, ensuring they are precisely matched to minimize heats of dilution.[15]
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the acridine solution into the sample cell of the calorimeter.
-
Load the ct-DNA solution into the injection syringe.
-
Perform a series of injections of the DNA solution into the acridine solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
Visualizing the Concepts
To aid in the understanding of the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Molecular structures of 9-aminoacridine and its 2-carboxy derivative.
Caption: Simplified workflow of the DNA intercalation process for acridine derivatives.
Caption: General experimental workflow for determining DNA binding constants.
Conclusion and Future Directions
The comparison between 9-aminoacridine and its 2-carboxy derivative highlights the critical role of substituents in modulating DNA binding affinity. While 9-aminoacridine serves as a potent DNA intercalator, the introduction of a negatively charged carboxyl group at the 2-position is predicted to significantly reduce its binding constant due to electrostatic repulsion with the DNA phosphate backbone. This hypothesis, grounded in fundamental principles of molecular interactions, awaits experimental verification.
The detailed protocols provided herein offer a robust framework for researchers to quantitatively assess the DNA binding properties of these and other acridine derivatives. Such studies are not merely academic exercises; they are essential for the rational design of novel therapeutic agents with tailored DNA binding affinities and specificities. Future work should focus on the synthesis of the 2-carboxy derivative and the systematic evaluation of its DNA binding thermodynamics using the techniques outlined in this guide. This will provide invaluable data for refining our understanding of structure-activity relationships in the development of next-generation DNA-targeting drugs.
References
-
Gomez, J., & Freire, E. (n.d.). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Retrieved from [Link]
-
Antonini, I., et al. (2003). Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents. Biochemistry, 42(46), 13739-13749. Retrieved from [Link]
-
López-Mayorga, O., & Freire, E. (n.d.). SSB binding to ssDNA using isothermal titration calorimetry. Retrieved from [Link]
-
Antonini, I., et al. (2003). Influence of Substituent Modifications on DNA Binding Energetics of Acridine-Based Anticancer Agents. Biochemistry, 42(46), 13739–13749. Retrieved from [Link]
-
Privalov, P. L., & Crane-Robinson, C. (2017). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. Retrieved from [Link]
-
Torigoe, H., & Arakawa, F. (2023). Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. RSC Publishing. Retrieved from [Link]
-
Rao, S. N., & Kollman, P. A. (1987). Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG): analysis of the physical basis for the neighbor-exclusion principle. Proceedings of the National Academy of Sciences, 84(16), 5735-5739. Retrieved from [Link]
-
Das, S., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01489. Retrieved from [Link]
-
Antonini, I., et al. (2000). Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Journal of Medicinal Chemistry, 43(13), 2557-2563. Retrieved from [Link]
-
Amato, J., et al. (2018). A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity. Nucleic Acids Research, 46(18), e109. Retrieved from [Link]
-
da Silva, A. D., et al. (2015). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules, 20(6), 10706-10725. Retrieved from [Link]
-
Zamojć, K., et al. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(4), 130741. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 958-961. Retrieved from [Link]
-
Battle, A. R., & Murray, V. (2021). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Bioorganic & Medicinal Chemistry, 39, 116191. Retrieved from [Link]
-
Sirajuddin, & Ali, S. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1334. Retrieved from [Link]
-
Galy, A. M., et al. (1981). 465 Synthesis of Some 9-Aminoacridines with Bulky Substituents. Journal of the Chemical Society, Perkin Transactions 1, 522-527. Retrieved from [Link]
-
Rao, S. N., & Kollman, P. A. (1987). Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC)d(GCGCGCG): Analysis of the physical basis for the neighbor-exclusion principle. PNAS, 84(16), 5735-5739. Retrieved from [Link]
-
Nielsen, S. V., & Pedersen, E. B. (1988). DNA intercalating properties of tetrahydro-9-aminoacridines. Synthesis and sodium-23 NMR spin-lattice relaxation time measurements. Journal of Medicinal Chemistry, 31(7), 1342-1346. Retrieved from [Link]
-
Kim, J. H., et al. (2002). Cu(II) Complexes Conjugated with 9-Aminoacridine Intercalator: Their Binding Modes to DNA and Activities as Chemical Nuclease. Bulletin of the Korean Chemical Society, 23(2), 266-272. Retrieved from [Link]
-
Li, Y., et al. (2007). Fluorescence Recovery Assay for the Detection of Protein–DNA Binding. Analytical Chemistry, 79(13), 4871-4877. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
Woodson, S. A., & Crothers, D. M. (1987). Binding of 9-Aminoacridine to Bulged-Base DNA Oligomers from a Frame-Shift. Biochemistry, 26(26), 9043-9050. Retrieved from [Link]
-
Baguley, B. C., et al. (1984). Relationships between DNA-binding kinetics and biological activity for the 9-aminoacridine-4-carboxamide class of antitumor agents. Journal of Medicinal Chemistry, 27(7), 855-861. Retrieved from [Link]
-
Gandecha, A., & Jones, G. (1985). The binding of 9-aminoacridine to calf thymus DNA in aqueous solution. Electronic spectral studies. Biophysical Chemistry, 23(1-2), 31-37. Retrieved from [Link]
-
Roy, A., et al. (2018). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. ResearchGate. Retrieved from [Link]
-
Nilsen, A., et al. (2009). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Journal of Combinatorial Chemistry, 11(5), 765-772. Retrieved from [Link]
-
Huss, V. A. R., et al. (1983). Studies on the spectrophotometric determination of DNA hybridization from renaturation rates. Systematic and Applied Microbiology, 4(2), 184-192. Retrieved from [Link]
-
Kim, J. H., et al. (2002). Absorption titration of 9-aminoacridine (panel a), Cu-1 (panel b), and... ResearchGate. Retrieved from [Link]
-
Peacocke, A. R. (1964). The interaction of aminoacridines with nucleic acids. The Journal of Cell Biology, 23(1), 123-136. Retrieved from [Link]
-
QIAGEN. (n.d.). DNA and RNA Quantification Methods and Applications. Retrieved from [Link]
-
Lee, M. M., et al. (2009). A simple ligand that selectively targets CUG trinucleotide repeats and inhibits MBNL protein binding. Proceedings of the National Academy of Sciences, 106(38), 16184-16189. Retrieved from [Link]
-
Allen, C. F. H., & McKee, G. H. W. (n.d.). 9-AMINOACRIDINE HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
de Sousa, J. D., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances, 14(10), 6934-6942. Retrieved from [Link]
-
Baguley, B. C., et al. (1984). Relationships between DNA-binding kinetics and biological activity for the 9-aminoacridine-4-carboxamide class of antitumor agents. Journal of Medicinal Chemistry, 27(7), 855–861. Retrieved from [Link]
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- 3. Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Biological Activity Guide: 9-Aminoacridine vs. 9-Amino-2-acridinecarboxylic Acid
Executive Summary
This technical guide provides a rigorous comparison between 9-Aminoacridine (9-AA) and its derivative 9-Amino-2-acridinecarboxylic acid (9-A-2-ACA) . The core distinction lies in their physicochemical behavior at physiological pH: 9-AA functions as a lipophilic cation , facilitating strong DNA intercalation and membrane permeability, whereas 9-A-2-ACA exists primarily as a zwitterion . This structural modification drastically alters biological activity, transforming a potent antiseptic and mutagen (9-AA) into a molecule with significantly reduced cellular uptake and DNA binding affinity (9-A-2-ACA). This comparison serves as a critical case study in Structure-Activity Relationships (SAR) regarding the role of ionization in drug design.
Physicochemical Properties & Structural Analysis[1][2][3][4]
The addition of a carboxylic acid group at the C2 position of the acridine ring introduces a second ionizable center, fundamentally changing the molecule's charge profile and solubility.
| Property | 9-Aminoacridine (9-AA) | This compound |
| CAS Number | 90-45-9 | 64046-80-6 |
| Molecular Weight | 194.23 g/mol | 238.24 g/mol |
| Core Structure | Planar tricyclic acridine | Planar acridine with C2-COOH substituent |
| pKa Values | ~9.99 (Amino group) | ~9.5 (Amino), ~4.0 (Carboxyl) |
| Charge at pH 7.4 | Cationic (+1) | Zwitterionic (0) (NH₃⁺ / COO⁻) |
| Solubility | Soluble in ethanol, water (as salt) | Low solubility in neutral aqueous buffers; soluble in base |
| Fluorescence | Strong green fluorescence | Fluorescence intensity pH-dependent |
Structural Visualization
The following diagram illustrates the ionization states that dictate the biological difference.
Caption: Impact of ionization state on DNA binding and membrane permeability. 9-AA (blue) retains cationic charge for DNA attraction, while 9-A-2-ACA (red) forms a zwitterion, reducing affinity.
Mechanism of Action Comparison
9-Aminoacridine: The Classic Intercalator
9-AA is a prototypical DNA intercalator. Its planar aromatic system inserts between adjacent base pairs of the DNA double helix.[1]
-
Electrostatic Attraction: The protonated 9-amino group (+1) is attracted to the negatively charged phosphate backbone of DNA.
-
Intercalation: The acridine ring slides between base pairs (typically G-C rich regions), stabilized by π-π stacking interactions.
-
Biological Consequence: This distorts the DNA helix, increasing its length and unwinding angle. During DNA replication, this distortion causes "slippage" of the polymerase, leading to frameshift mutations (insertion/deletion of bases). It also acts as a Topoisomerase II poison.
This compound: The Zwitterionic Barrier
The introduction of the carboxyl group at position 2 creates a "push-pull" conflict:
-
Zwitterionic Shielding: At physiological pH, the carboxyl group is deprotonated (COO⁻). This negative charge creates electrostatic repulsion with the DNA phosphate backbone, counteracting the attraction from the amino group.
-
Reduced Lipophilicity: The zwitterionic nature drastically reduces the ability of the molecule to passively diffuse across bacterial or mammalian cell membranes.
-
Result: While the acridine core can theoretically intercalate, the molecule effectively "bounces off" the DNA or fails to reach the nucleus/nucleoid in sufficient concentrations.
Biological Activity Profile
The following data summarizes the functional divergence between the two compounds.
| Activity Type | 9-Aminoacridine (9-AA) | This compound | Mechanistic Rationale |
| Antimicrobial | High (MIC: 10-50 µg/mL) | Low / Inactive | Cationic charge is essential for bacterial uptake and binding to bacterial DNA. |
| Mutagenicity | High (Ames Test +) | Low | Frameshift mutagenesis requires strong intercalation, which is hindered by the 2-COOH group. |
| Antitumor | Moderate (Topo II poison) | Negligible (Parent compound) | Poor cellular uptake limits cytotoxicity. Derivatives (amides) are required for activity. |
| Primary Use | Antiseptic, Mutagen, Matrix | Synthetic Intermediate, Probe | Used as a negative control in SAR studies or a scaffold for conjugation. |
Critical Insight: In structure-activity relationship (SAR) studies, this compound often serves as a negative control to demonstrate the necessity of the cationic charge for acridine-based biological activity.
Experimental Protocols
To verify the difference in DNA binding affinity, the following Fluorescent Intercalator Displacement (FID) assay is recommended. This protocol uses Ethidium Bromide (EtBr) as a reporter; 9-AA will displace EtBr (reducing fluorescence), while 9-A-2-ACA will show minimal displacement.
Protocol: Comparative DNA Binding Assay (FID)
Objective: Quantify the relative DNA binding affinity (
Reagents:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
DNA: Calf Thymus DNA (ctDNA), stock 1 mM (bp).
-
Probe: Ethidium Bromide (EtBr), 5 µM.
-
Test Compounds: 10 mM stocks of 9-AA and 9-A-2-ACA in DMSO.
Workflow:
-
Baseline: Prepare a solution of 5 µM EtBr and 10 µM ctDNA in buffer. Measure Fluorescence (
) at Ex/Em 525/600 nm. -
Titration: Aliquot the EtBr-DNA complex into a 96-well black plate.
-
Treatment: Add increasing concentrations (0.1 µM to 100 µM) of 9-AA to rows A-C and 9-A-2-ACA to rows D-F.
-
Incubation: Incubate at room temperature for 30 minutes in the dark to reach equilibrium.
-
Measurement: Read fluorescence (
). -
Calculation: Plot % Fluorescence (
) vs. Log[Concentration]. Calculate (concentration required to displace 50% of EtBr).
Expected Results:
-
9-AA: Sharp decrease in fluorescence (
), indicating strong competitive binding. -
9-A-2-ACA: Minimal change in fluorescence or very high
( ), indicating weak/no displacement.
Workflow Visualization
Caption: Fluorescent Intercalator Displacement (FID) workflow to distinguish binding affinities.
References
-
BenchChem. (2025).[1] Unveiling the Multifaceted Biological Activities of 9-Aminoacridine Compounds. Retrieved from
- Russell, A. D., Hugo, W. B., & Ayliffe, G. A. J. (2004). Principles and Practice of Disinfection, Preservation and Sterilization. Blackwell Publishing.
-
ChemicalBook. (2025).[2][3] this compound Properties and CAS 64046-80-6. Retrieved from
-
National Institutes of Health (NIH). (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. Retrieved from
-
Sigma-Aldrich. (2025). 9-Acridinecarboxylic acid Product Information. Retrieved from
Sources
A Comparative Guide to Elemental Analysis Standards for the Characterization of Acridine-2-Carboxylic Acid
For researchers, medicinal chemists, and quality control professionals, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable science. When working with novel or synthesized compounds like Acridine-2-Carboxylic Acid (C₁₄H₉NO₂), a potent heterocyclic building block, verifying its elemental composition is a non-negotiable step. This guide provides an in-depth comparison of the standards and methodologies for this critical characterization, grounded in both regulatory expectations and practical laboratory insights. We will explore the gold standard—combustion analysis—and contrast it with powerful spectroscopic techniques, offering a holistic view for comprehensive compound validation.
The Gold Standard: Combustion Analysis for C, H, & N Determination
The definitive method for quantifying the mass fractions of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis, often referred to as CHN analysis.[1][2] This technique is not merely a procedural step; it is the foundational proof of a compound's empirical formula. Its status as the "gold standard" is derived from its precision, reliability, and the fundamental nature of the data it provides.[2]
The process is rooted in the Pregl-Dumas method, which involves the complete and instantaneous high-temperature combustion of a sample in an oxygen-rich environment.[1] This breaks the molecule down into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by highly sensitive detectors, such as a thermal conductivity detector.[1][3]
From an application standpoint, the choice of combustion analysis is driven by the need for quantitative, stoichiometric data. While other methods identify structure, combustion analysis confirms the fundamental building blocks in their correct ratios, a critical requirement for publications in peer-reviewed journals and for regulatory submissions. For instance, the American Chemical Society (ACS) journals often require that the measured elemental composition agrees with the calculated theoretical values to within an absolute deviation of 0.4%.[4][5]
Establishing the Benchmark: Theoretical Values & Certified Standards
Before any analysis, a theoretical benchmark must be established. For Acridine-2-Carboxylic Acid, with a molecular formula of C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol (anhydrous basis), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 75.32% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.06% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.27% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.33% |
| Note: Oxygen is typically determined separately by pyrolysis, not simultaneously with C, H, and N.[6] |
Trustworthiness in this process is achieved through a self-validating system anchored by Certified Reference Materials (CRMs).[7] It is impractical to have a specific CRM for every synthesized compound. Therefore, the system is calibrated and validated using well-characterized, high-purity organic compounds with known elemental compositions, such as sulfanilamide or acetanilide, which are available from organizations like the National Institute of Standards and Technology (NIST) and specialized suppliers.[7][8][9] Running these standards at regular intervals during an analytical sequence ensures the instrument's calibration has not drifted and validates the results for unknown samples like acridine-2-carboxylic acid.[4]
Experimental Protocol: A Validating Workflow for CHN Analysis
The following protocol outlines the critical steps for the elemental analysis of Acridine-2-Carboxylic Acid. The causality behind each step is explained to emphasize the self-validating nature of the workflow.
Objective: To accurately determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of Acridine-2-Carboxylic Acid.
Materials:
-
Acridine-2-Carboxylic Acid sample (minimum 5 mg)[4]
-
Microbalance (readability of 0.001 mg or better)[10]
-
Tin capsules for solid samples
-
Certified Reference Material (e.g., Acetanilide)
-
Elemental Analyzer (CHNS/O)
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will significantly inflate the hydrogen and carbon percentages, leading to inaccurate results.[4] Drying in a vacuum oven is recommended.
-
The sample should be a fine powder to ensure complete and instantaneous combustion.
-
-
Instrument Calibration:
-
Perform a multi-point calibration using a CRM like Acetanilide. This establishes a valid response curve for the detector across a range of element masses.
-
-
Sample Weighing:
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the Acridine-2-Carboxylic Acid sample into a tin capsule.[10]
-
Record the exact weight. The accuracy of the final percentage is critically dependent on the accuracy of this initial weight.[10]
-
Fold the tin capsule to enclose the sample securely, ensuring no loss of material.
-
-
Analysis Sequence:
-
Run a sequence beginning with several blanks to ensure a clean system baseline.
-
Analyze at least two CRM samples to confirm the instrument is performing within specifications (typically ±0.3% of the certified value).[4]
-
Analyze the Acridine-2-Carboxylic Acid sample in duplicate or triplicate. Reproducibility between runs is a key indicator of sample homogeneity and analytical precision.
-
Intersperse CRMs throughout the run (e.g., after every 2-3 unknown samples) to continuously validate instrument performance.[4]
-
-
Data Evaluation:
-
The instrument software will calculate the C, H, and N percentages based on the detector response and the sample weight.
-
Compare the average experimental values to the theoretical values calculated earlier.
-
The results must fall within the pre-defined acceptance criteria (e.g., ±0.4% absolute deviation) to be considered valid.[5]
-
Caption: Workflow for CHN elemental analysis.
A Broader Perspective: The Comparative Analytical Landscape
While combustion analysis is the standard for elemental composition, a comprehensive characterization of Acridine-2-Carboxylic Acid relies on a suite of analytical techniques. Each provides a different, complementary piece of the structural puzzle.
| Technique | Primary Information Provided | Advantages | Limitations |
| CHN Combustion Analysis | Quantitative elemental composition (%C, %H, %N). Used to determine the empirical formula. | Highly precise and accurate for elemental ratios; the definitive standard for composition.[2] | Destructive; provides no information on molecular weight, structure, or connectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass (typically to four decimal places). Used to determine the molecular formula.[11] | Extremely sensitive; provides an unambiguous molecular formula. Can sometimes substitute for CHN analysis.[11] | Provides no information on isomeric structures; fragmentation patterns can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms, and stereochemistry.[12] | Unparalleled for structure elucidation; ¹H NMR is excellent for assessing sample purity from proton-containing impurities.[5][12] | Does not directly provide elemental ratios; requires larger sample amounts than HRMS. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O of carboxylic acid, C=N of acridine ring).[12] | Fast, non-destructive; excellent for confirming the presence of key structural motifs. | Provides a molecular "fingerprint" but not a definitive structure or composition on its own. |
Important Distinction: Elemental Composition vs. Elemental Impurities
It is critical for drug development professionals to distinguish the analysis described here from the "elemental impurities" testing mandated by pharmacopeias.[13][14]
-
Elemental Composition (CHN Analysis): Determines the core C, H, N, S, O makeup of the Active Pharmaceutical Ingredient (API) itself to confirm its identity and empirical formula.[2]
-
Elemental Impurities (USP <232>/<233>, ICH Q3D): Quantifies trace levels of potentially toxic metallic elements (e.g., Pb, As, Hg, Pd) that may be present as contaminants from catalysts or manufacturing processes.[15][16] This analysis typically uses entirely different techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), which are designed for trace metal detection.[13][17]
Conclusion
For a compound like acridine-2-carboxylic acid, a cornerstone of further research and development, establishing its elemental composition is a fundamental requirement of scientific integrity. Combustion-based CHN analysis remains the undisputed gold standard for this purpose, providing quantitative data that is verifiable against theoretical values and validated through the consistent use of Certified Reference Materials. While powerful spectroscopic techniques like HRMS and NMR are essential and complementary for determining the molecular formula and structure, they do not replace the direct, quantitative measurement of elemental ratios. By employing a robust, self-validating CHN analysis workflow, researchers can ensure the foundational identity and purity of their materials, paving the way for reliable and reproducible scientific outcomes.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link]
-
USP 233 elemental impurities analysis. FILAB. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Velp. Available at: [Link]
-
Elemental Impurity Analysis. (2026, February 8). Pharmaceutical Technology. Available at: [Link]
-
Reference materials for emerging and legacy organic contaminants. (2023, November 20). NIST. Available at: [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent. Available at: [Link]
-
Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon. Available at: [Link]
-
CHNS Analysis. (2026, January 7). Eurofins Scientific. Available at: [Link]
-
Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016, April 1). Spectroscopy Online. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Available at: [Link]
-
Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing. Available at: [Link]
-
NIST Standard Reference Materials® Catalog. (n.d.). NIST. Available at: [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]
-
Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies, University of Georgia. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Available at: [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Available at: [Link]
-
Trace element analysis of pharmaceutical products. (2023, December 8). Separation Science. Available at: [Link]
-
Newley Developed Standard Reference Materials for Organic Contaminant Analysis. (n.d.). OSTI.GOV. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PMC. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PubMed. Available at: [Link]
-
9-Oxo-9,10-dihydroacridine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Available at: [Link]
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, August 1). Cooperative Institute for Research in Environmental Sciences. Available at: [Link]
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Technical Guide: Purity Verification of 9-Amino-2-Acridinecarboxylic Acid (9-ACA) via Thin Layer Chromatography
Executive Summary & Application Context
9-Amino-2-acridinecarboxylic acid (9-ACA) is a specialized acridine derivative extensively utilized as a MALDI-TOF MS matrix , particularly for the analysis of lipids and metabolites in negative ion mode. Its efficacy relies on its dual functionality: the acridine core acts as a UV energy absorber (typically 337 nm or 355 nm), while the carboxylic acid and amine moieties facilitate proton transfer.
The Criticality of Purity: In MALDI applications, impurities in the matrix—specifically synthetic precursors like 9-chloroacridine or hydrolysis byproducts like acridone derivatives —can lead to:
-
Ion Suppression: Competition for ionization energy, reducing analyte signal.
-
Adduct Formation: Creating complex mass spectral peaks that obscure sample data.
-
Crystal Heterogeneity: Poor "sweet spot" formation on the MALDI plate.
This guide evaluates Thin Layer Chromatography (TLC) as a rapid, cost-effective alternative to HPLC for routine purity screening of 9-ACA, specifically focusing on the separation of the zwitterionic product from non-polar synthetic intermediates.
Comparative Analysis: TLC vs. HPLC vs. NMR
While HPLC is the quantitative gold standard, TLC offers distinct advantages in high-throughput synthesis environments. The following table objectively compares the performance of TLC against established alternatives for 9-ACA verification.
Table 1: Performance Matrix of Analytical Methods
| Feature | TLC (Optimized Method) | HPLC-UV/MS | 1H-NMR |
| Primary Utility | Rapid qualitative screening; reaction monitoring. | Quantitative purity %; trace impurity identification. | Structural confirmation; bulk purity. |
| Sensitivity | ~0.1 - 0.5% impurity detection (Fluorescence). | < 0.05% impurity detection. | > 1% impurity detection (poor for trace analysis). |
| Throughput | High (Parallel analysis of 10-20 samples). | Low (Serial injection, 20-40 min/sample). | Medium (5-10 min/sample). |
| Cost Per Run | < $1.00 | > $20.00 (Solvents + Column wear). | > $10.00 (Deuterated solvents). |
| Limit of Detection | ~10-50 ng (Fluorescence mode). | ~1 ng. | ~10 µg. |
| Specific Weakness | Resolution limited for isomers; semi-quantitative. | "Sticky" acridines require extensive column washing. | Solvent suppression issues; non-distinct impurity peaks.[1] |
Expert Insight: HPLC analysis of acridines often results in "carryover" due to the strong π-π stacking interactions between the acridine core and C18 stationary phases. TLC uses single-use plates, eliminating the risk of cross-contamination between batches—a critical advantage in production environments.
Scientific Principles & Workflow
The Separation Logic
9-ACA presents a unique separation challenge due to its zwitterionic nature (basic amine at C9, acidic carboxyl at C2).
-
On Silica Gel (Normal Phase): The polar functional groups interact strongly with silanol groups (Si-OH), often leading to "streaking."
-
The Fix: We must use a mobile phase that modulates this interaction. A "Push-Pull" solvent system is required:
-
Non-polar component (Chloroform/DCM): Moves the hydrophobic acridine core.
-
Polar modifier (Methanol): Solubilizes the functional groups.
-
Ionic modifier (Acetic Acid): Suppresses ionization of the carboxylic acid, sharpening the spots.
-
Workflow Diagram
The following diagram illustrates the decision matrix for selecting the verification method during the synthesis and QC lifecycle.
Figure 1: Decision workflow for purity verification of 9-ACA. Graphviz visualization.
Optimized Experimental Protocol
This protocol is designed to separate 9-ACA from its common synthetic precursor, 9-chloroacridine , and the hydrolysis byproduct, acridone .
Materials
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (Merck or equivalent).
-
Mobile Phase (Optimized): Chloroform : Methanol : Acetic Acid (90 : 10 : 1 v/v/v).
-
Note: The acetic acid is crucial to protonate the carboxylic acid, preventing tailing.
-
-
Sample Diluent: Dimethyl Sulfoxide (DMSO) or Methanol (warm). 9-ACA has poor solubility in pure chloroform.
-
Visualization: UV Lamp (254 nm and 365 nm).
Step-by-Step Methodology
-
Chamber Saturation (Critical): Add the mobile phase to a glass twin-trough chamber. Place a filter paper liner inside and close the lid. Allow to equilibrate for 20 minutes .
-
Why? Acridines are sensitive to "edge effects." Saturation ensures uniform Rf values.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in DMSO/MeOH (1:1).
-
Self-Validation: Prepare a reference standard of pure 9-ACA and a "spiked" sample containing 9-chloroacridine if available.
-
-
Spotting: Apply 2 µL of the sample 1.5 cm from the bottom edge. Keep spot diameter < 3 mm. Dry the spot with a stream of warm air.
-
Development: Develop the plate until the solvent front reaches 1 cm from the top (approx. 15-20 min).
-
Visualization & Interpretation:
-
UV 254 nm: Observe dark quenching spots (acridine core absorbs UV).
-
UV 365 nm: Observe native fluorescence. 9-ACA typically fluoresces bright yellow-green.
-
Representative Experimental Data
The following data represents typical separation profiles observed under the optimized conditions described above.
Table 2: Representative Rf Values (Silica Gel 60 F254)
Mobile Phase: Chloroform : Methanol : Acetic Acid (90:10:1)
| Compound | Structure Type | Polarity | Approx. Rf Value | Visualization (365 nm) |
| 9-Chloroacridine | Precursor | Non-polar | 0.85 - 0.90 | Weak Blue/Green |
| Acridone | Hydrolysis Byproduct | Moderate | 0.60 - 0.70 | Intense Blue |
| 9-ACA (Product) | Zwitterion | Polar | 0.35 - 0.45 | Bright Yellow-Green |
| Polymer/Salts | Degradation | Very Polar | 0.00 - 0.05 | Variable/Dark |
Data Interpretation:
-
Success Criteria: A single fluorescent spot at Rf ~0.40.
-
Failure Mode A: A spot near the solvent front (Rf > 0.8) indicates incomplete reaction (remaining 9-chloroacridine).
-
Failure Mode B: A spot near Rf 0.65 suggests hydrolysis has occurred (presence of acridone), which is common if the reaction mixture contained excess water.
Troubleshooting & "Tips from the Bench"
Issue: "Streaking" or Tailing of the Main Spot
-
Cause: The amino group is interacting with acidic silanols, or the carboxylic acid is ionizing.
-
Solution:
-
Ensure Acetic Acid is present in the mobile phase (1-2%).
-
If streaking persists, switch to a HPTLC plate (smaller particle size) for better resolution.
-
Alternative Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1). This is slower (2-3 hours) but provides excellent separation for stubborn zwitterions.
-
Issue: Sample not dissolving
-
Cause: 9-ACA is highly crystalline and insoluble in non-polar solvents.
-
Solution: Dissolve in 100% DMSO first, then dilute with Methanol. Do not spot 100% DMSO directly if possible, as it is hard to dry and can locally alter the mobile phase polarity on the plate.
Issue: Faint Spots
-
Cause: Fluorescence quenching.
-
Solution: Acridines are pH-sensitive fluorophores. Exposing the developed plate to ammonia vapor (hold over a beaker of ammonium hydroxide) can sometimes intensify the fluorescence for photography.
References
-
Vertex AI Search. (2025). 9-Aminoacridine as a matrix for negative mode matrix-assisted laser desorption/ionization. Retrieved from
-
Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of Acridine Derivatives. Acta Poloniae Pharmaceutica. Retrieved from
-
Prajapati, et al. (2023). Separation of Amino Acids and Derivatives Using Novel Pressurized Circular TLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from
-
EstTech. (2021). Experimental and Computational Study of Aminoacridines as MALDI Matrix Materials. Journal of the American Society for Mass Spectrometry.[2] Retrieved from
-
Bier, C. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and Evaluation. Retrieved from
Sources
Comparative Guide: Cytotoxicity Profile of Acridine vs. Acridinone Derivatives
Executive Summary
This guide provides a technical comparison between Acridine and Acridinone scaffolds, two privileged structures in medicinal chemistry. While both share a tricyclic core, their cytotoxicity profiles diverge significantly due to electronic and structural differences at the C9 position.
-
Acridines (e.g., Amsacrine) function primarily as DNA intercalators and Topoisomerase II poisons , exhibiting high intrinsic cytotoxicity but often suffering from multidrug resistance (MDR) efflux.
-
Acridinones (e.g., Acridone alkaloids, N10-substituted derivatives) often display lower intrinsic DNA affinity but excel as MDR modulators (P-gp inhibitors) and catalytic inhibitors of Topoisomerase II.
Structural & Mechanistic Basis[1][2]
The fundamental difference lies in the C9 functionality, which dictates planarity, basicity, and lipophilicity—the three pillars of their cytotoxic behavior.
The Acridine Scaffold[3]
-
Structure: Fully aromatic, planar tricyclic heteroaromatic system.
-
Key Feature: The N10 nitrogen is protonated at physiological pH (pKa ~7-8), creating a cation that stabilizes DNA intercalation via electrostatic interaction with the phosphate backbone.
-
Primary Mechanism: Slides between base pairs (intercalation), causing DNA helix unwinding and stabilizing the "cleavable complex" of Topoisomerase II, leading to double-strand breaks.
The Acridinone Scaffold[3]
-
Structure: Contains a carbonyl group at C9 (keto form).
-
Key Feature: The carbonyl group disrupts the continuous aromaticity of the central ring. The molecule is still planar but lacks the high affinity for DNA intercalation seen in simple acridines unless specifically substituted (e.g., with planar side chains).
-
Primary Mechanism:
-
Catalytic Topo II Inhibition: Blocks ATP binding or DNA strand passage without stabilizing DNA breaks.
-
MDR Modulation: Highly lipophilic N10-substituted acridinones bind allosterically to P-glycoprotein (P-gp/ABCB1), inhibiting drug efflux.
-
Mechanistic Pathway Visualization
Figure 1: Divergent cytotoxic pathways. Acridines (Blue) primarily damage DNA, while Acridinones (Green) often act as sensitizers or catalytic inhibitors.
Cytotoxicity Profile Comparison
The following data aggregates trends from SAR studies involving leukemia (HL-60), breast cancer (MCF-7), and MDR-resistant lines (KB-V1).
| Feature | Acridine Derivatives (e.g., 9-aminoacridine) | Acridinone Derivatives (e.g., 10-N-alkyl) |
| Primary Cytotoxicity (IC50) | High Potency (0.1 – 5 µM). Direct cell kill via DNA damage. | Moderate Potency (5 – 50 µM). Often cytostatic rather than cytotoxic alone. |
| MDR Cell Line Activity | Poor. Frequently substrates for P-gp efflux pumps (Resistance Factor > 20). | Excellent. Often retain activity in MDR cells or reverse resistance to other drugs. |
| Cell Cycle Arrest | G2/M Phase. Accumulation due to DNA damage checkpoints. | G1 or G2/M. Varies by substitution; catalytic inhibitors often cause G1 arrest. |
| Mutagenicity | High. Frameshift mutations are a common risk (Ames test positive). | Low to Moderate. Reduced intercalation correlates with lower mutagenic potential. |
| Selectivity Index (SI) | Low. Often toxic to normal proliferating cells (bone marrow suppression). | Moderate/High. N10-substitutions can improve selectivity for cancer vs. normal fibroblasts. |
Key Insight: Acridinones with N10-chloroalkyl side chains have demonstrated the ability to completely reverse Vinblastine resistance in KB-V1 cells, a feat rarely achieved by simple acridines [1, 2].
Experimental Protocols for Profiling
To validate the specific profile of a new derivative, the following workflow is recommended.
Cytotoxicity Screening (MTT/MTS Assay)
-
Objective: Determine IC50 and Resistance Factor (RF).
-
Critical Control: Use a P-gp overexpressing line (e.g., MCF-7/Adr or KB-V1) alongside the parental line.
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the Acridine/Acridinone derivative (0.01 µM to 100 µM).
-
Note: For Acridinones, run a parallel set combining the derivative with a sub-lethal dose of Doxorubicin to test for MDR reversal synergy.
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Analysis: Calculate IC50.
Topoisomerase II Relaxation Assay
-
Objective: Distinguish between Topo II Poison (Acridine-like) and Catalytic Inhibitor (Acridinone-like).
-
Principle: Topo II converts supercoiled plasmid DNA (pUC19) to relaxed circular DNA. Inhibitors prevent this conversion.
Protocol:
-
Mix: 200 ng supercoiled pUC19 DNA, 4 units human Topo II
, and test compound in reaction buffer. -
Incubate: 30 min at 37°C.
-
Stop: Add SDS/Proteinase K to digest the enzyme.
-
Electrophoresis: Run on 1% agarose gel with Ethidium Bromide.
-
Interpretation:
-
Control: Relaxed bands visible.
-
Catalytic Inhibitor (Acridinone): Supercoiled band remains (enzyme blocked before cutting).
-
Poison (Acridine): Linearized DNA or nicked bands may appear if protein is trapped on DNA (requires specific "cleavage" assay modification with SDS trapping).
-
Experimental Workflow Diagram
Figure 2: Step-by-step screening workflow to classify the derivative's mode of action.
Structure-Activity Relationship (SAR) Highlights
Acridine Optimization
To maximize cytotoxicity, the 9-amino position is critical.
-
Linker Length: A diamine side chain (2-3 carbons) at C9 improves DNA binding affinity (
) by interacting with the phosphate backbone. -
Aromatic Substitution: Electron-withdrawing groups (e.g., -NO2, -SO2NH2) on the ring can enhance Topo II trapping efficiency (as seen in Amsacrine).
Acridinone Optimization
To maximize MDR reversal (P-gp inhibition), N10-substitution is critical.
-
N10-Alkyl Chains: Increasing chain hydrophobicity (e.g., butyl, benzyl) correlates linearly with P-gp binding affinity [3].
-
Ring Substitution: A chlorine atom at C2 (2-chloroacridone) often enhances biological activity and metabolic stability compared to the unsubstituted core.
References
-
Gao, H., et al. (2008). "Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis."[1] Journal of Medicinal Chemistry. Link
-
Mayur, Y.C., et al. (2006). "Synthesis and chemical characterization of N10-substituted acridones as reversers of multidrug resistance in cancer cells." Bioorganic & Medicinal Chemistry. Link
-
Cholewiński, G., et al. (2011).[2][3] "Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis." Pharmacological Reports. Link
-
BenchChem. (2025).[4] "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benz(b)acridine." Link
-
Goodell, J.R., et al. (2008). "Acridone-based inhibitors of Topoisomerase II."[5][1][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 9-Amino-2-acridinecarboxylic Acid: Ensuring Laboratory and Environmental Safety
The integrity of our research and the safety of our personnel and environment are paramount. 9-Amino-2-acridinecarboxylic acid, like many acridine-based compounds, is a potent chemical with significant biological activity, making it a valuable tool in research and development. However, the very properties that make it useful also necessitate stringent protocols for its handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a safe and compliant laboratory environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. Its hazard profile dictates why it cannot be treated as common waste. Acridine derivatives are classified as hazardous for several compelling reasons.[1]
-
Health Hazards: These compounds are known to be harmful if swallowed and can cause significant skin and eye irritation.[2][3] More critically, there are concerns regarding their long-term effects, including the potential to cause genetic defects and cancer.[4] Inhalation of the dust can also lead to respiratory irritation.[2]
-
Environmental Hazards: this compound is classified as very toxic to aquatic life, with the potential for long-lasting negative effects on ecosystems. Releasing this substance into the environment, even in small quantities, is strictly prohibited.[1][2][4][5][6]
-
Physical Hazards: While a stable solid, it is combustible. A significant, often overlooked risk is that when finely distributed, its dust can form explosive mixtures in the air, a common hazard with many organic solids.[5]
These risks mandate that this compound be disposed of as regulated hazardous waste.
| Hazard Classification | Description | Primary Risk |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to illness. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[2][3] | Direct contact can cause chemical burns or damage. |
| Carcinogenicity | May cause cancer. | Long-term or repeated exposure increases cancer risk. |
| Mutagenicity | Suspected of causing genetic defects.[4][6] | May cause heritable genetic damage. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental release can harm aquatic ecosystems. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the proper Personal Protective Equipment (PPE) must be worn. This is non-negotiable. The causality is clear: engineering controls and PPE work in tandem to minimize exposure through all potential routes—inhalation, ingestion, and skin/eye contact.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][7][8] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][7][9] | To protect eyes from dust particles and accidental splashes. |
| Skin & Body Protection | A fully buttoned lab coat.[1] For larger quantities, impervious clothing may be required.[7] | To protect skin from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][3][5] | To prevent inhalation of hazardous dust. |
Core Disposal Procedure: Waste Accumulation and Storage
The guiding principle for the disposal of this compound is that it must be collected, contained, and transferred to an approved waste disposal facility via your institution's Environmental Health & Safety (EHS) department.[3][4]
Step-by-Step Protocol for Waste Collection
-
Designate a Waste Container: Obtain a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[1] The container must be in good condition, leak-proof, and clean on the outside.[10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] Fill out the label completely, listing all components, including "this compound" (do not use abbreviations) and any solvents or other chemicals present.[10]
-
Collect Waste Solids: Carefully transfer any unused or expired solid this compound into the designated waste container using a dedicated spatula or scoop. Perform this transfer in a fume hood or ventilated area to minimize dust exposure.
-
Collect Contaminated Labware: Dispose of grossly contaminated items such as weighing boats, gloves, and absorbent paper in the same hazardous waste container. Items with only trace amounts of contamination should be placed in a sealed, labeled bag for disposal as hazardous solid waste.
-
Segregate Waste Streams: Do not mix incompatible waste types.[10] Collect acridine waste separately from other chemical waste streams unless specifically instructed otherwise by your EHS office.
-
Secure and Store the Container: Keep the waste container tightly sealed at all times, except when adding waste.[10] Store it in a designated, secure satellite accumulation area, away from incompatible materials and sources of ignition.[1][11]
-
Request Pickup: Once the container is full (no more than 90% capacity), or if you are finished generating this type of waste, submit a waste pickup request to your institution's EHS office.[10][12]
Disposal Workflow Diagram
Caption: Workflow for proper disposal of this compound.
Emergency Procedures: Spills and Accidental Releases
Accidents happen, but a prepared response minimizes risk. The procedure varies significantly based on the size of the spill.
Small Spill Cleanup (Can be cleaned up in <10 minutes)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don your full PPE as described in Section 2.
-
Prevent Dust Generation: This is a critical step. Dampen the spilled solid material with 60-70% ethanol.[13] This weighs the powder down, preventing it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the dampened material into your designated hazardous waste container.[1][2][4] Use spark-resistant tools if available.[1]
-
Final Decontamination: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a wash with soap and water.[13]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the hazardous waste container.[7][13]
Large Spill Cleanup (>10 minutes to clean)
-
Evacuate Immediately: Secure and evacuate the area.[1] Prevent entry by others.
-
Call for Help: Contact your institution's EHS or emergency response office immediately.[1] Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely. Wait for the professional response team.
Prohibited Disposal Methods: Actions to Avoid at All Costs
To maintain a safe and compliant laboratory, it is equally important to know what not to do. Disposing of this compound via any of the following methods is a violation of safety protocols and environmental regulations.
-
DO NOT dispose of this chemical down the drain.[1][6][14] This is strictly prohibited due to its high aquatic toxicity. The U.S. Environmental Protection Agency (EPA) has a "sewer ban" on all hazardous waste pharmaceuticals.[15]
-
DO NOT dispose of this chemical in the regular trash.[1] This can expose custodial staff to a hazardous substance and lead to environmental contamination when it reaches a landfill.
-
DO NOT attempt to neutralize or chemically inactivate the compound without a validated and approved protocol from your EHS office. Incompatible mixtures can create more hazardous byproducts.
By adhering to these rigorous procedures, you contribute directly to the culture of safety and environmental stewardship that is the bedrock of scientific advancement. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions.
References
- SAFETY D
- SAFETY D
- Acridine Orange Waste Disposal Procedures. Washington State University Environmental Health & Safety.
- SAFETY DATA SHEET: Acridine-9-carboxylic acid hydr
- SAFETY DATA SHEET: Acridine Orange. (2026). Thermo Fisher Scientific.
- Acridine - Safety D
- Safety Data Sheet: Acridine orange (C.I. 46005). (2025). Carl ROTH.
- Safety Data Sheet: 2-Aminoacridone. (2023).
- SAFETY DATA SHEET. (2024). Aligned Genetics, Inc..
- Safety Data Sheet DeNovix Acridine Orange Dye. (2025). DeNovix.
- Acridine Safety D
- 9-Aminoacridine hydrochloride SDS. ECHEMI.
- Hazardous Waste Disposal Guide. Dartmouth College.
- The NIH Drain Discharge Guide.
- 9-AMINOACRIDINE. CAMEO Chemicals, NOAA.
- Guidelines for Hazardous Waste Disposal. University of Rhode Island.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. logosbio.com [logosbio.com]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
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- 14. nems.nih.gov [nems.nih.gov]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 9-Amino-2-acridinecarboxylic acid
Executive Summary: The Mechanism of Hazard
As researchers, we often treat safety protocols as bureaucratic checklists. However, when handling 9-Amino-2-acridinecarboxylic acid , safety is a matter of molecular mechanics.
This compound belongs to the acridine family. Its primary utility—and its primary hazard—stems from its planar, tricyclic aromatic structure. This geometry allows it to slide between base pairs of the DNA double helix (intercalation ).[1] Once intercalated, it can cause ribosomal reading errors during replication, leading to frameshift mutations .
The Core Directive: Treat this substance not just as a chemical irritant, but as a potential genotoxin . Your PPE strategy must focus on preventing micro-particulate inhalation and dermal absorption, particularly when the compound is solubilized in organic solvents (e.g., DMSO) which can act as a vehicle for transdermal delivery.
Risk Assessment & Hazard Profile
Derived from structural activity relationships (SAR) of acridine derivatives and available SDS data.
| Parameter | Classification | Critical Note |
| Physical State | Solid / Crystalline Powder | High electrostatic potential; prone to "flying" during weighing. |
| GHS Health Hazards | H341 (Suspected genetic defects)H315/H319 (Skin/Eye Irritation)H335 (Respiratory Irritation) | H350 (Carcinogenicity) is often applied to acridines as a precaution due to the intercalation mechanism. |
| Route of Entry | Inhalation (Dust), Dermal (Solution) | Critical: Intact skin is a barrier to the solid, but broken skin or solubilized compound bypasses this defense. |
| Signal Word | WARNING / DANGER | Treat as a "Select Carcinogen" for laboratory hygiene purposes. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following system is designed to create a redundant barrier.
A. Hand Protection (The "Double-Shell" Protocol)
Logic: Acridines are small, planar molecules. Thin nitrile gloves may allow permeation at the molecular level over time.
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff).
-
Protocol:
-
Inspect: Check for pinholes by inflating the outer glove before donning.
-
Change Frequency: Immediately upon splash contact. Every 60 minutes during active handling.
-
Technique: Tape the inner glove to the lab coat sleeve if working with large volumes of powder to bridge the wrist gap.
-
B. Respiratory Protection
Logic: The primary risk is the inhalation of micro-dust during weighing.
-
Primary Control: Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .
-
Note: A BSC is preferred if the sample must remain sterile, but a Fume Hood is safer for volatile solvents.
-
-
Secondary (If outside hood): P100 / N99 Respirator .
-
Warning: Surgical masks provide zero protection against chemical particulates.
-
C. Eye & Face Protection
Logic: Acridines are potent mucous membrane irritants.
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on standard safety glasses. Dust can bypass the side shields.
D. Body Protection[2][3][4][5]
-
Standard: High-neck laboratory coat (buttoned to top).
-
Enhanced: Disposable Tyvek® sleeves are recommended during weighing to prevent powder accumulation on fabric cuffs, which can transfer to wrists later.
Operational Protocol: Safe Weighing & Transfer
The following workflow uses a "Zone" approach to prevent cross-contamination.
Step-by-Step Methodology
-
Preparation (Clean Zone):
-
Gather all materials (balance, spatula, weigh boat, solvent) inside the fume hood.
-
Place an absorbent, plastic-backed bench liner in the hood.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Acridine powders are often static-charged and will "jump" from the spatula.
-
-
The Weighing Event (Hot Zone):
-
Open the stock container slowly to avoid puffing dust.
-
Transfer solid to a pre-tared vial (not an open boat) to minimize exposure time.
-
Critical: If powder spills on the balance, do not blow it off. Wipe with a damp Kimwipe (water/methanol) and dispose of the wipe as hazardous waste immediately.
-
-
Solubilization (The Danger Spike):
-
Caution: If dissolving in DMSO (Dimethyl Sulfoxide) , the risk increases 10x. DMSO permeates skin instantly, carrying the acridine payload with it.
-
Rule: Never handle DMSO solutions of acridines without double gloves.
-
-
Decontamination:
-
Wipe down the exterior of the stock container before returning it to storage.
-
Wipe the balance area with 70% Ethanol or Methanol.
-
Visualization: The Containment Workflow
This diagram illustrates the logical flow of handling to prevent "carry-over" contamination.
Figure 1: Operational workflow for handling acridine derivatives, emphasizing the containment of the "Hot Zone" within the fume hood.
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Powder) | Brush off gently.[2][3] Wash with soap/water for 15 min.[4] | Monitor for redness/irritation. |
| Skin Contact (DMSO Soln) | URGENT: Wash immediately with copious water. | Seek medical attention.[2][5][4][3] Report potential transdermal genotoxin exposure. |
| Eye Contact | Flush at eyewash station for 15 minutes. | Hold eyelids open. Seek ophthalmologist review. |
| Spill (Powder) | Cover with wet paper towels to prevent dust. | Scoop into hazardous waste bag. Do not sweep dry. |
Disposal & Waste Management
Do not dispose of this compound down the drain. Acridines are toxic to aquatic life (H410) and persistent.[6]
-
Solid Waste: Collect all contaminated gloves, weigh boats, and wipes in a dedicated "Cytotoxic/Genotoxic" waste bin (usually yellow or specifically labeled).
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent. Label clearly: "Contains Acridine Derivative - Mutagenic Hazard."
-
Destruction: The only validated destruction method is High-Temperature Incineration (>1000°C) to break the acridine ring structure.
References
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: 9-Aminoacridine derivatives (Generic Acridine Profile).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16211687: 9-Acridinecarboxylic acid hydrate.[7] Retrieved from
-
Wiser Publisher. (2025).[1] The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy.[1][8]
-
Thermo Fisher Scientific. (2026). Safety Data Sheet: Acridine Orange (Structural Analog).
-
MDPI. (2015). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives.[8] Molecules.[1][5][7][8][9][10][11]
Sources
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. download.basf.com [download.basf.com]
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- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 9-Acridinecarboxylic Acid Hydrate | C14H11NO3 | CID 16211687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 9-吖啶羧酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
